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Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Documentation Hub

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  • Product: Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
  • CAS: 1356016-44-8

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Mastery of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: A Privileged Scaffold in Modern Therapeutics

Executive Summary In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on privileged heterocyclic scaffolds. The pyrrolo[2,1-f][1,2,4]triazine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on privileged heterocyclic scaffolds. The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a cornerstone bioisostere for purines and indoles, offering superior metabolic stability and unique hydrogen-bonding profiles. Specifically, ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8) serves as a critical, highly functionalized building block.

As an Application Scientist, I have structured this technical guide to dissect the physicochemical properties, process chemistry, and pharmacological utility of this compound. This document moves beyond theoretical chemistry, providing field-proven, self-validating methodologies designed for researchers scaling up syntheses for oncology and antiviral applications[1][2].

Chemical Structure & Physicochemical Profiling

The pyrrolo[2,1-f][1,2,4]triazine system is a fused bicyclic heterocycle characterized by a bridgehead nitrogen. The addition of an ethyl carboxylate group at the 7-position introduces an electron-withdrawing moiety that stabilizes the electron-rich pyrrole ring, making it an ideal candidate for downstream functionalization (e.g., C-glycosylation or cross-coupling).

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionPharmacological Relevance
Chemical Name Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylateStandardized IUPAC nomenclature.
CAS Registry Number 1356016-44-8Unique identifier for supply chain sourcing.
Molecular Formula C9H9N3O2Defines the atomic composition.
Molecular Weight 191.19 g/mol Low molecular weight ensures high ligand efficiency.
Hydrogen Bond Donors 0Enhances membrane permeability (Lipinski compliance).
Hydrogen Bond Acceptors 4Facilitates kinase hinge-region binding.
Topological Polar Surface Area (TPSA) 56.2 ŲOptimal for intracellular target engagement.

Process Chemistry: Step-by-Step Synthetic Methodology

The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate requires precise control over nitrogen-nitrogen bond formation and subsequent cyclocondensation. The following protocol is engineered as a self-validating system, ensuring that each step provides analytical feedback before progression[3][4].

Experimental Protocol

Step 1: N-Amination of the Pyrrole Core

  • Preparation: Charge a dry, argon-flushed reactor with anhydrous N,N-dimethylformamide (DMF) and ethyl pyrrole-2-carboxylate (1.0 eq).

  • Deprotonation: Cool the vessel to 0 °C. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality: The 0 °C environment is critical. Pyrrole deprotonation is highly exothermic; thermal runaway here leads to dimerization and degradation of the starting material.

  • Amination: After 30 minutes of stirring, add O-(diphenylphosphoryl)hydroxylamine (1.1 eq) dropwise. Stir at room temperature for 12 hours.

    • Causality: We utilize O-(diphenylphosphoryl)hydroxylamine instead of the traditional hydroxylamine-O-sulfonic acid (HOSA). HOSA requires aqueous basic conditions which would prematurely hydrolyze our ethyl ester protecting group.

Step 2: Cyclocondensation to the Bicyclic System 4. Solvent Exchange: Extract the N-amino intermediate into ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo. Redissolve the crude intermediate in absolute ethanol. 5. Ring Closure: Add formamidine acetate (2.0 eq) to the ethanolic solution and heat to reflux (78 °C) for 8 hours.

  • Causality: Formamidine acetate acts as an optimized single-carbon donor. It provides both the electrophilic carbon required for ring closure and acts as a mild buffer, preventing the acid-catalyzed degradation of the N-N bond before aromatization locks the structure into its thermodynamically stable bicyclic form.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the target compound.

Workflow Visualization

Synthesis A Ethyl pyrrole-2-carboxylate (Starting Material) B Deprotonation & N-Amination Reagent: NaH, O-(DPP)hydroxylamine Solvent: DMF, 0°C to RT A->B C Ethyl 1-amino-1H-pyrrole-2-carboxylate (Isolated Intermediate) B->C D Cyclocondensation Reagent: Formamidine Acetate Solvent: EtOH, Reflux (78°C) C->D E Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (Target Product) D->E

Caption: Synthetic workflow for ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate detailing key reagents.

Analytical Validation Framework

Trust in a synthetic protocol relies on empirical validation. To ensure the integrity of the synthesized ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, the following analytical checkpoints constitute our self-validating system.

Table 2: Analytical Quality Control Metrics
Analytical TechniqueTarget Metric / ObservationValidation Rationale
In-Process HPLC (254 nm) Disappearance of peak at Rt = 4.2 min.Confirms 100% conversion during N-amination, preventing complex mixtures during cyclization.
1H NMR (CDCl3) Singlet at δ ~8.2 ppm (1H).Confirms the formation of the triazine C-H proton, proving successful bicyclic ring closure.
1H NMR (CDCl3) Quartet at δ 4.4 ppm (2H), Triplet at δ 1.4 ppm (3H).Verifies that the ethyl ester moiety survived the reaction conditions without hydrolysis.
LC-MS (ESI+) Base peak at m/z 192.2 [M+H]+.Provides absolute confirmation of the target compound's molecular weight.

Pharmacological Applications & Target Engagement

The synthesis of this specific carboxylate derivative is rarely an end in itself; it is a gateway to highly potent therapeutics. The pyrrolo[2,1-f][1,2,4]triazine core is heavily utilized in two primary domains[5]:

  • Oncology (Kinase Inhibitors): The planar, electron-rich nature of the triazine core perfectly mimics the adenine ring of ATP. By functionalizing the 7-carboxylate position, researchers synthesize dual inhibitors of VEGFR-2 and FGFR-1 kinases (e.g., Brivanib / BMS-582664). These compounds disrupt tumor angiogenesis by competitively binding to the kinase hinge region, starving the tumor of its blood supply[1].

  • Virology (Nucleoside Analogs): The scaffold gained global prominence as the nucleobase core for Remdesivir (Veklury®) and its parent nucleoside GS-441524 . When C-glycosylated, the pyrrolotriazine core acts as a purine bioisostere. Because it lacks the N7 nitrogen found in natural purines, it evades recognition by viral exonucleases, preventing the virus from proofreading and removing the drug from its RNA chain[2][6].

Mechanism of Action Visualization

Mechanism A Pyrrolotriazine Prodrug (e.g., Remdesivir) B Cellular Entry & Esterase Cleavage A->B C Monophosphate Form (GS-441524-MP) B->C D Host Kinase Phosphorylation C->D E Active Triphosphate Form (GS-443902) D->E F Viral RNA-Dependent RNA Polymerase (RdRp) E->F G Delayed Chain Termination (Inhibition of Viral Replication) F->G

Caption: Pharmacological pathway of pyrrolotriazine-based nucleoside analogs inhibiting viral RdRp.

References

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Cancer Research - AACR Journals URL: [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances ACS Omega URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies MDPI - International Journal of Molecular Sciences URL:[Link]

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Exploratory

Comprehensive Safety and Handling Guide for Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate in Drug Discovery

Executive Summary & Medicinal Chemistry Context Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8) is a foundational building block in modern antiviral and oncological drug discovery[1]. The pyrrolo[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8) is a foundational building block in modern antiviral and oncological drug discovery[1]. The pyrrolo[2,1-f][1,2,4]triazine heterocycle serves as a highly stable bioisostere for naturally occurring purine bases. Because the C-C glycosidic bond in these analogs resists enzymatic cleavage by cellular exonucleases, this scaffold is critical for developing robust C-nucleoside analogs[2].

Historically, this core gained global prominence as the structural foundation of Remdesivir (GS-5734), a broad-spectrum phosphoramidate prodrug repurposed for the treatment of COVID-19 and Ebola[3]. Beyond virology, derivatives of this specific carboxylate intermediate are heavily utilized in the synthesis of potent receptor tyrosine kinase inhibitors, including IGF-1R and TAM (Tyro3, AXL, Mer) inhibitors[4][5]. Handling this intermediate requires rigorous safety protocols, as its downstream functionalization often involves highly exothermic halogenation and amination reactions[6].

Chemical Identity and Physiochemical Data

To facilitate rapid risk assessment and stoichiometric calculations, the quantitative physiochemical properties of the compound are summarized below[1][7].

PropertyValue
Chemical Name Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
CAS Registry Number 1356016-44-8
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Purity Standard ≥ 99.0% (Typical COA)
Structural Class Fused bicyclic heteroaromatic ester

Hazard Identification & Mechanistic Toxicology

While the isolated ethyl ester intermediate is generally classified as a moderate irritant, its structural properties dictate specific handling precautions.

GHS Classification:

  • Skin Irritation (Category 2): Prolonged contact can disrupt lipid bilayers.

  • Eye Irritation (Category 2A): Direct contact causes severe mucosal irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.

Mechanistic Causality of Hazards: The pyrrolo[2,1-f][1,2,4]triazine core is electron-rich, making it highly reactive toward electrophiles. In biological systems, inadvertently functionalized derivatives (e.g., halogenated or aminated byproducts) can act as Michael acceptors or alkylating agents, leading to covalent binding with off-target nucleophilic protein residues. When successfully synthesized into a prodrug, the core undergoes intracellular metabolism to form an active nucleoside triphosphate, which competitively inhibits viral RNA-dependent RNA polymerase (RdRp)[3].

Pathway A Pyrrolotriazine Core (Prodrug) B Intracellular Metabolism A->B Cellular Uptake C Active Nucleoside Triphosphate B->C Kinase Phosphorylation D Viral RdRp Binding C->D Competitive Inhibition E RNA Chain Termination D->E Antiviral Efficacy

Fig 1: Intracellular activation and RdRp inhibition pathway of pyrrolotriazine C-nucleosides.

Experimental Safety & Scale-Up Protocols

The conversion of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate into active pharmaceutical ingredients (APIs) often requires regioselective halogenation (e.g., bromination or iodination) and N-amination[8]. According to recent process optimization studies utilizing the Advanced Reactive System Screening Tool (ARSST), these steps are highly exothermic and prone to thermal runaway if not strictly controlled[6].

Self-Validating Halogenation Workflow

To ensure scientific integrity and operational safety, the following protocol represents a self-validating system : the progression of the reaction is entirely gated by real-time calorimetric feedback.

Step 1: Reactor Inertion and Cryogenic Cooling

  • Action: Purge the reactor with high-purity N₂ for 30 minutes and cool the solvent (e.g., anhydrous DMF) to -20°C.

  • Causality: The electron-rich pyrrole ring is susceptible to spontaneous oxidative degradation in ambient air. Cryogenic cooling pre-emptively mitigates the massive enthalpy release expected during electrophilic aromatic substitution[6].

Step 2: Substrate Dissolution

  • Action: Add ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate slowly under continuous stirring. Ensure complete dissolution before proceeding.

Step 3: Calorimetry-Gated Electrophile Dosing

  • Action: Introduce the halogenating agent (e.g., N-Iodosuccinimide or N-Bromosuccinimide) via a controlled dosing pump linked to an RC1mx Reaction Calorimeter.

  • Self-Validation Check: The pump must be programmed to halt automatically if the internal temperature rises above -10°C. Dosing only resumes once the cryogenic jacket restores the baseline temperature.

Step 4: Reductive Quenching

  • Action: Upon completion, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Causality: Thiosulfate acts as a mild reducing agent, rapidly converting unreacted, highly reactive electrophilic halogens into inert halide salts. This prevents secondary runaway exotherms during subsequent solvent evaporation and isolation phases[2].

Workflow Step1 Inertion & Cooling (-20°C, N2) Step2 Substrate Addition (Pyrrolotriazine) Step1->Step2 Step3 Electrophile Dosing (RC1mx Monitored) Step2->Step3 Step4 Thermal Safety Check (ARSST Data) Step3->Step4 Exotherm Control Step4->Step3 Adjust Feed Rate Step5 Thiosulfate Quench (Neutralization) Step4->Step5 Safe Completion

Fig 2: Calorimetry-guided thermal safety workflow for pyrrolotriazine functionalization.

Emergency Response & Decontamination

In the event of an accidental spill or exposure, the following chemically-grounded protocols must be executed:

  • Spill Containment: Do not use combustible materials (like paper towels) to absorb solutions containing halogenated pyrrolotriazine intermediates. Use inert, non-combustible absorbents (e.g., vermiculite or diatomaceous earth).

  • Decontamination Causality: Wash the affected surfaces with a mild alkaline solution (e.g., 5% sodium bicarbonate). The alkaline environment promotes the hydrolysis of any reactive ester or halogenated byproducts, rendering them into highly polar, water-soluble, and biologically inactive carboxylate salts that can be safely routed to chemical waste.

  • Personal Exposure: In case of skin contact, flush immediately with copious amounts of water. The lipophilic nature of the ethyl ester means it can penetrate the stratum corneum; therefore, washing with a mild detergent is required to disrupt the lipid-chemical interaction.

References

  • LookChem.ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS NO.1356016-44-8.
  • Guidechem.310443-54-0 C10H11N3O4 - Chemical Dictionary.
  • ACS Omega.Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.
  • NIH / PubMed Central.Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.
  • LookChem.Cas 1770840-43-1,7-iodopyrrolo-[2,1-f][1,2,4]-triazin-4-amine.
  • Organic Process Research & Development - ACS Publications.A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights.
  • ResearchGate.Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors.
  • Google Patents.BR112020006145A2 - salts of tam inhibitors.

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Elucidation of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

The Strategic Importance of Mass Tracking in Bioisostere Development The compound ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8)[1] represents a foundational building block in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Importance of Mass Tracking in Bioisostere Development

The compound ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8)[1] represents a foundational building block in modern medicinal chemistry. The core pyrrolo[2,1-f][1,2,4]triazine scaffold is a highly privileged purine bioisostere[2]. By replacing the imidazole ring of a purine with a pyrrole, researchers can modulate hydrogen-bonding networks and lipophilicity while maintaining the spatial geometry required for target binding. This specific scaffold is the structural backbone of several high-profile therapeutics, including the broad-spectrum antiviral remdesivir[3] and various investigational kinase inhibitors targeting oncology pathways[2].

During the multi-step synthesis of these complex Active Pharmaceutical Ingredients (APIs), the ethyl carboxylate group at position 7 serves as a critical synthetic handle. It is typically subjected to saponification to yield a carboxylic acid, followed by amide coupling. Tracking the exact mass of this intermediate is paramount; a deviation of even a few millidaltons can indicate the presence of isobaric impurities that could derail subsequent synthetic steps and compromise the final drug's efficacy.

Structural Elucidation & Quantitative Mass Data

To ensure synthetic integrity, analytical chemists must differentiate between the nominal mass, the molecular weight (molar mass), and the monoisotopic exact mass. The molecular formula for the unsubstituted pyrrolo[2,1-f][1,2,4]triazine core is C6H5N3[4]. The addition of the ethyl carboxylate group (-COOCH2CH3) yields the final formula of C9H9N3O2.

Table 1: Quantitative Mass Data for Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Mass PropertyValueComputational Basis
Molecular Formula C9H9N3O2Scaffold (C6H4N3) + Ethyl Ester (C3H5O2)
Nominal Mass 191 DaSum of integer masses of the most abundant isotopes
Molecular Weight 191.19 g/mol Average mass considering natural isotopic abundance
Monoisotopic Exact Mass 191.0695 DaSum of exact masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O
[M+H]+ m/z (ESI+) 192.0768Monoisotopic Exact Mass + Proton (1.0073 Da)

The exact mass of 191.0695 Da is a unique identifier. For example, it perfectly matches the exact mass of its structural isomer, the fungicide carbendazim[5], but provides the necessary resolution to distinguish the target from non-isomeric synthetic byproducts that might share the nominal mass of 191 Da.

Experimental Methodology: Self-Validating HRMS Protocol

To validate the molecular identity of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, a High-Resolution Mass Spectrometry (HRMS) protocol must be employed. This workflow is designed as a self-validating system to eliminate false positives and instrumental drift.

Causality of Experimental Choices:

  • Ionization Source (ESI+): The triazine ring contains multiple basic nitrogen atoms. We utilize positive Electrospray Ionization (ESI+) because these nitrogens are highly susceptible to protonation, ensuring a robust [M+H]+ signal.

  • Mobile Phase Additives: We use 0.1% formic acid in the mobile phase. Formic acid acts as an ion-pairing agent to maintain sharp chromatographic peaks on the C18 column while simultaneously providing the abundant protons needed to drive ESI+ efficiency.

  • Self-Validation via Lock Mass: To counteract instrumental drift in the Orbitrap or Time-of-Flight (TOF) analyzer, a lock mass is continuously infused. This provides real-time calibration, ensuring the mass error remains strictly below the 5 ppm threshold required for definitive structural proof.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL + Internal Std) LC UHPLC Separation (C18, 0.1% Formic Acid) SamplePrep->LC Injection Ionization ESI+ Ionization with Lock Mass Calibration LC->Ionization Elution MassAnalyzer Orbitrap HRMS (Resolution > 50,000) Ionization->MassAnalyzer Ion Transfer DataAnalysis Isotopic Pattern Matching (Target: 191.0695 Da) MassAnalyzer->DataAnalysis Raw Data Validation Self-Validation (Mass Error < 5 ppm) DataAnalysis->Validation Confirmation

Self-validating LC-HRMS workflow for exact mass determination of the target compound.

Step-by-Step Execution:

  • System Suitability Test (SST): Inject a blank (MeOH/H2O) to confirm the absence of column carryover, followed by a known standard (e.g., caffeine) to verify mass accuracy.

  • Sample Preparation: Dissolve the synthesized compound in 50:50 Methanol/Water to a final concentration of 1 µg/mL to prevent detector saturation.

  • Chromatography: Elute through a C18 UHPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over a 5-minute run.

  • Data Acquisition: Acquire full-scan MS data (m/z 100-1000) at a resolution of 70,000 FWHM.

  • Orthogonal Validation: Compare the empirical isotopic distribution (M, M+1, M+2) against the theoretical in silico model for C9H9N3O2. A match score of >95% validates the formula beyond the monoisotopic mass alone.

ESI-MS/MS Fragmentation Dynamics

To further confirm the structural connectivity, tandem mass spectrometry (MS/MS) is employed. By isolating the parent ion (m/z 192.0768) and subjecting it to Higher-energy Collisional Dissociation (HCD), we generate a predictable fragmentation pattern.

Mechanistic Causality: The ethyl ester moiety is the most labile part of the molecule. The initial fragmentation typically involves a McLafferty-type rearrangement or simple cleavage resulting in the loss of ethylene (C2H4, -28.0313 Da), yielding a fragment at m/z 164.0455. Subsequent loss of water (-18.0106 Da) from the resulting intermediate yields a stable fragment at m/z 146.0349. Tracking these specific neutral losses provides definitive proof that the ethyl carboxylate group is intact prior to ionization.

Fragmentation Parent Parent Ion[M+H]+ m/z 192.0768 Loss1 Loss of C2H4 (-28.0313 Da) Parent->Loss1 Frag1 Fragment [M-C2H4+H]+ m/z 164.0455 Loss1->Frag1 Loss2 Loss of H2O (-18.0106 Da) Frag1->Loss2 Frag2 Fragment Ion m/z 146.0349 Loss2->Frag2

Proposed ESI-MS/MS fragmentation pathway for ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

Conclusion

The rigorous determination of the exact mass (191.0695 Da) and molecular weight (191.19 g/mol ) of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is not a mere analytical formality. It is a foundational requirement for the downstream synthesis of purine bioisosteres. By employing a self-validating HRMS workflow and understanding the causality behind ESI+ fragmentation, researchers can confidently utilize this building block in the development of next-generation antivirals and targeted oncology therapeutics.

References

  • Title: ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS NO.1356016-44-8 Source: LookChem URL: [Link]

  • Title: Pyrrolo(2,1-f)(1,2,4)triazine - PubChem Compound Summary for CID 21948608 Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Carbendazim | C9H9N3O2 - PubChem Compound Summary for CID 25429 Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: European Journal of Medicinal Chemistry (via PMC/NIH) URL: [Link]

  • Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega (via PMC/NIH) URL: [Link]

Sources

Exploratory

The Pyrrolo[2,1-f]triazine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery An In-depth Technical Guide on its Mechanisms of Action Introduction: The Rise of a Privileged Scaffold The pyrrolo[2,1-f][...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide on its Mechanisms of Action

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2]triazine nucleus has emerged as a significant and versatile scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This fused heterocyclic system is an integral component of several approved drugs and clinical candidates, most notably in the fields of oncology and virology.[3] Its unique electronic and steric properties allow it to effectively mimic endogenous ligands and interact with high affinity to the active sites of various enzymes, particularly kinases. This guide provides a comprehensive technical overview of the multifaceted mechanisms of action associated with pyrrolo[2,1-f][1][2]triazine derivatives, intended for researchers, scientists, and drug development professionals.

I. Core Mechanism: Kinase Inhibition through ATP-Competitive Binding

A predominant mechanism of action for many pyrrolo[2,1-f][1][2]triazine derivatives is the inhibition of protein kinases. This scaffold has been identified as a potent mimic of the well-established quinazoline kinase inhibitor template.[1][2] The core structure of pyrrolo[2,1-f][1][2]triazine is adept at occupying the adenine-binding pocket of the ATP-binding site on various kinases.[4]

Preliminary studies with varying ATP concentrations have suggested that these inhibitors, much like their quinazoline counterparts, are ATP-competitive.[1][2] The pyrrolotriazine ring system establishes crucial hydrogen bond interactions with the hinge region of the kinase domain, a characteristic feature of many Type I kinase inhibitors. The versatility of this scaffold allows for substitutions at multiple positions, enabling the development of highly potent and selective inhibitors against specific kinase targets.[1]

cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Hinge Region Selectivity_Pocket Selectivity Pocket Pyrrolo_Triazine Pyrrolo[2,1-f][1,2,4]triazine Scaffold Pyrrolo_Triazine->ATP_Pocket Binds to Pyrrolo_Triazine->Hinge H-bonds with Pyrrolo_Triazine->Selectivity_Pocket Side chains interact with ATP ATP ATP->ATP_Pocket Competes with

Figure 1: General mechanism of kinase inhibition.

A. Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

A significant number of pyrrolo[2,1-f][1][2]triazine derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of RTK signaling is a hallmark of many cancers.

The pyrrolo[2,1-f][1][2]triazine scaffold has proven highly effective in targeting the EGFR family of receptors, particularly EGFR (HER1) and HER2.[4] Frequent co-expression and heterodimerization of these receptors in various tumors provide a strong rationale for dual inhibition.[4]

One of the most prominent examples is BMS-599626 (AC480) , an orally bioavailable, selective inhibitor of both HER1 and HER2, with IC50 values of 20 nM and 30 nM, respectively.[5][6] Its mechanism involves the inhibition of receptor autophosphorylation, which subsequently abrogates downstream signaling through the MAPK and PI3K/AKT pathways.[5][6][7][8] This leads to the inhibition of proliferation in tumor cells dependent on HER1/HER2 signaling.[6] Interestingly, BMS-599626 has been shown to inhibit HER1/HER2 receptor heterodimerization, offering an additional mechanism to suppress tumor growth, particularly in cells where receptor co-expression is a key driver.[6]

Ligand Growth Factor (e.g., EGF) HER1_HER2 HER1/HER2 Receptor Dimer Ligand->HER1_HER2 Autophosphorylation Receptor Autophosphorylation HER1_HER2->Autophosphorylation BMS_599626 BMS-599626 (Pyrrolo-triazine derivative) BMS_599626->Autophosphorylation Inhibits Downstream Downstream Signaling (MAPK, PI3K/AKT) Autophosphorylation->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Inhibition of HER1/HER2 signaling pathway.

The pyrrolo[2,1-f][1][2]triazine scaffold has also yielded potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[1][9] By attaching a 4-((3-hydroxy-4-methylphenyl)amino) substituent, researchers have developed compounds that effectively inhibit VEGFR-2 and show effects on VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs).[1]

Derivatives of pyrrolo[2,1-f][1][2]triazine have been synthesized as inhibitors of the c-Met receptor tyrosine kinase.[3][9] For instance, compound 19 from a study by Shi et al. demonstrated potent activity against c-Met with an IC50 value of 2.3 ± 0.1 nM.[3] Docking studies have shown that these compounds occupy the same binding site as established c-Met inhibitors like Foretinib.[3]

The scaffold has also been utilized to develop potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC).[3] Certain 2,7-disubstituted-pyrrolo[2,1-f][1][2]triazine derivatives have shown nanomolar activity against ALK with high selectivity over other kinases like the insulin-like growth factor-1 receptor.[3]

Pyrrolo[2,1-f][1][2]triazin-4-ylamines have been identified as inhibitors of IGF-1R kinase, which plays a role in cellular transformation and resistance to therapy.[10]

B. Targeting Non-Receptor Tyrosine and Serine/Threonine Kinases

The versatility of the pyrrolo[2,1-f][1][2]triazine scaffold extends to the inhibition of non-receptor kinases involved in various cellular processes.

A novel series of pyrrolo[2,1-f][1][2]triazine-based compounds have been identified as potent inhibitors of p38α MAP kinase.[11] X-ray co-crystallography studies have revealed that these inhibitors bind to the DFG-out (aspartate-phenylalanine-glycine-out) conformation of the p38α enzyme, a characteristic of Type II kinase inhibitors.[11] This indicates a different binding mode compared to the ATP-competitive Type I inhibitors, showcasing the adaptability of the scaffold.

4-amino pyrrolotriazines have been identified as a novel chemotype that selectively inhibits PI3Kδ signaling.[12] Aberrant PI3K signaling is implicated in numerous immunological disorders and cancers.[12]

II. Beyond Kinase Inhibition: Diverse Mechanisms of Action

While kinase inhibition is a dominant theme, the pyrrolo[2,1-f][1][2]triazine scaffold exhibits other important mechanisms of action.

A. Antiviral Activity

The pyrrolo[2,1-f][1][2]triazine core is a key component of the broad-spectrum antiviral drug Remdesivir , which has been used in the treatment of various RNA virus infections, including SARS-CoV-2.[3][13] In other non-nucleoside derivatives, a plausible mechanism of action against the influenza virus is the inhibition of neuraminidase.[14] Molecular docking studies support this hypothesis.[14]

B. Hedgehog Signaling Pathway Inhibition

By replacing the pyrimidine skeleton of a known lead compound with the pyrrolo[2,1-f][1][2]triazine scaffold, researchers have designed a novel series of Hedgehog (Hh) signaling pathway inhibitors.[15] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

III. Experimental Protocols and Data

To provide a practical context for the mechanisms discussed, this section outlines a generalized experimental workflow for characterizing the kinase inhibitory activity of a novel pyrrolo[2,1-f][1][2]triazine derivative.

A. In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, detection antibody (e.g., anti-phospho-substrate antibody), and a suitable plate reader.

  • Procedure: a. Serially dilute the test compound to various concentrations. b. In a microplate, add the kinase, substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a specified temperature for a set period. e. Stop the reaction. f. Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence polarization). g. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Start Start Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Plate_Setup Add Kinase, Substrate, and Compound to Plate Serial_Dilution->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detect Phosphorylated Substrate Reaction_Stop->Detection Data_Analysis Plot Inhibition vs. Concentration and Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an in vitro kinase inhibition assay.

B. Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines known to be dependent on the target kinase (e.g., HER2-overexpressing BT-474 cells for a HER2 inhibitor).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo). e. Calculate the IC50 value for cell proliferation.

C. Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target effect of the inhibitor by examining the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Treatment: Treat cells with the test compound for a short period (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting: a. Separate proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies against the phosphorylated forms of downstream targets (e.g., phospho-AKT, phospho-MAPK). c. Use antibodies against the total forms of these proteins as loading controls. d. Detect the antibody binding using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Compound Target(s) IC50 (nM) Cellular Effect Reference(s)
BMS-599626 (AC480)HER1, HER220, 30Inhibition of proliferation in HER1/HER2-dependent tumor cells.[5][6]
Compound 19 (Shi et al.)c-Met, VEGFR-22.3, 5.0Potent antiproliferative effect against c-Met addictive cancer cell lines.[3]
2,7-disubstituted derivative (Ott et al.)ALK10Nanomolar activity against ALK.[3]

Table 1: Examples of Pyrrolo[2,1-f][1][2]triazine Derivatives and their Activities.

IV. Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2]triazine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its ability to potently and often selectively inhibit a wide range of kinases has led to significant advances in oncology. Furthermore, its presence in antiviral and other therapeutic agents highlights its broad utility. The modular nature of this scaffold, which allows for fine-tuning of its pharmacological properties through synthetic modifications, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on exploring new target spaces for this versatile pharmacophore, as well as on the development of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Discovery of the Pyrrolo[2,1-f][1][2]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of the pyrrolo[2,1-f][1][2]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC. National Center for Biotechnology Information. [Link]

  • Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][1][2]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure activity relationships for a novel series of pyrrolo[2,1-f][1][2]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research - AACR Journals. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. MDPI. [Link]

  • Preclinical Antitumor Activity of BMS-599626, a pan-HER Kinase Inhibitor That Inhibits HER1/HER2 Homodimer and Heterodimer Signaling. AACR Journals. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. National Center for Biotechnology Information. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Pipeline Report - HER2 inhibitors - BizInt Smart Charts. BizInt. [Link]

  • Definition of pan-HER kinase inhibitor AC480 - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Pyrrolo[2,1-f][1][2]triazine derivatives as kinase inhibitors. Google Patents.

  • BMS-599626 inhibits receptor phosphorylation and downstream signaling... - ResearchGate. ResearchGate. [Link]

  • Pyrrolo[2,1-f][1][2] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases. Google Patents.

  • Design, Synthesis, and Evaluation of pyrrolo[2,1-f][1][2]triazine Derivatives as Novel Hedgehog Signaling Pathway Inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir - PMC. National Center for Biotechnology Information. [Link]

Sources

Foundational

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on Ethyl Pyrrolo[2,1-f]triazine-7-carboxylate

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate An In-depth Technical Guide for Researchers, Scientists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in the field of medicinal chemistry.[3][4] Its structural resemblance to purine bases has made it a versatile template for the design of a wide array of therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of the pyrrolo[2,1-f][1][2][3]triazine core, with a specific focus on the potential role and characteristics of ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate. While this specific derivative is not extensively documented in current literature, an analysis of the broader class of pyrrolotriazines allows for insightful extrapolation of its potential properties and applications.

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core: A Summary of Key Strategies

The construction of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through several synthetic routes, primarily categorized by the initial building block and the sequence of ring formation. A comprehensive review of these strategies has been published, outlining methods starting from pyrrole derivatives, via bromohydrazones, through the formation of triazinium dicyanomethylide, multi-step syntheses, transition metal-mediated reactions, and the rearrangement of pyrrolooxadiazines.[5]

A common and adaptable approach involves the initial construction of a substituted pyrrole, followed by the annulation of the triazine ring.[6]

Illustrative Synthetic Pathway to a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Core

The following diagram outlines a generalized, multi-step synthesis to access functionalized pyrrolo[2,1-f][1][2][3]triazine derivatives, which can be adapted to introduce various substituents at different positions.

Synthesis_of_Pyrrolotriazine_Core cluster_0 Pyrrole Formation cluster_1 Triazine Ring Annulation cluster_2 Final Derivatization Pyrrole_Starting_Material Substituted Pyrrole Derivative N_Amination N-Amination Pyrrole_Starting_Material->N_Amination Aminating Agent (e.g., NH2Cl) N_Aminopyrrole N-Aminopyrrole Intermediate N_Amination->N_Aminopyrrole Cyclization Cyclization N_Aminopyrrole->Cyclization Cyclizing Agent (e.g., Formamidine Acetate) Pyrrolotriazinone Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Cyclization->Pyrrolotriazinone Functionalization Functionalization (e.g., Chlorination) Pyrrolotriazinone->Functionalization e.g., POCl3 Functionalized_Core Functionalized Pyrrolo[2,1-f][1,2,4]triazine Functionalization->Functionalized_Core Cross_Coupling Cross-Coupling Reaction Functionalized_Core->Cross_Coupling Coupling Partner Final_Product Substituted Pyrrolo[2,1-f][1,2,4]triazine Cross_Coupling->Final_Product

Caption: Generalized synthetic workflow for the construction of the pyrrolo[2,1-f][1][2][3]triazine core.

Proposed Synthesis of Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

Step-by-step Proposed Protocol:

  • Synthesis of Ethyl 1H-pyrrole-2-carboxylate: This starting material can be synthesized via several established methods, such as the Hantzsch pyrrole synthesis or the Knorr pyrrole synthesis, utilizing appropriate starting materials to yield the desired 2-carboxylate substitution.

  • N-Amination: The synthesized ethyl 1H-pyrrole-2-carboxylate would then undergo N-amination. This can be achieved using an electrophilic aminating agent like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine to introduce the crucial N-N bond, forming ethyl 1-amino-1H-pyrrole-2-carboxylate.[5]

  • Cyclization to form the Triazine Ring: The resulting N-aminopyrrole derivative can then be cyclized to form the triazine ring. Reaction with formamidine acetate at elevated temperatures would likely yield the corresponding pyrrolo[2,1-f][1][2][3]triazin-4-amine derivative.[5]

  • Conversion to the Unsubstituted Core (if necessary): Depending on the desired final product, the 4-amino group could potentially be removed through diazotization followed by reduction.

  • Direct Carboxylation and Esterification: An alternative strategy could involve the synthesis of the unsubstituted pyrrolo[2,1-f][1][2][3]triazine core, followed by regioselective functionalization at the C7 position. Recent studies have demonstrated methods for C7-functionalization, which could potentially be adapted for carboxylation followed by esterification to yield the target compound.

Medicinal Chemistry Applications of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, leading to the development of drug candidates for a range of diseases.

Kinase Inhibition: A Dominant Application

A significant body of research has focused on the development of pyrrolo[2,1-f][1][2][3]triazine derivatives as kinase inhibitors for the treatment of cancer and inflammatory diseases.[7] This scaffold has been shown to effectively mimic the well-established quinazoline kinase inhibitor template.[6]

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Early studies identified the pyrrolo[2,1-f][1][2][3]triazine nucleus as a novel template for inhibitors of EGFR and VEGFR-2.[6] Attachment of specific aniline substituents at the 4-position yielded potent inhibitors of the tyrosine kinase activity of EGFR and the VEGF-dependent proliferation of human umbilical vein endothelial cells.[6][8]

  • c-Met and VEGFR-2 Dual Inhibition: Further exploration has led to the discovery of derivatives with potent dual inhibitory activity against c-Met and VEGFR-2, both of which are key targets in cancer therapy.[9]

  • Anaplastic Lymphoma Kinase (ALK): A novel 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold has been designed as a new platform for the development of ALK inhibitors, leading to the discovery of orally efficacious leads in animal models of anaplastic large cell lymphoma.[3][10]

  • p38α Mitogen-Activated Protein (MAP) Kinase: A series of compounds based on the pyrrolo[2,1-f][1][2][3]triazine ring system have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways.[1]

  • Janus Kinase 2 (JAK2): The 2,7-disubstituted pyrrolotriazine core has also been explored for the development of potent JAK2 inhibitors.[4]

  • Phosphoinositide 3-kinase (PI3K): 4-Amino pyrrolotriazine has been identified as a novel chemotype that selectively inhibits PI3Kδ signaling.[8]

Kinase_Inhibition_Targets Core Pyrrolo[2,1-f][1,2,4]triazine Scaffold EGFR EGFR Core->EGFR VEGFR2 VEGFR-2 Core->VEGFR2 cMet c-Met Core->cMet ALK ALK Core->ALK p38a p38α MAP Kinase Core->p38a JAK2 JAK2 Core->JAK2 PI3Kd PI3Kδ Core->PI3Kd

Caption: Key kinase targets of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors.

Antiviral Activity: A Broad-Spectrum Potential

The structural analogy of the pyrrolo[2,1-f][1][2][3]triazine scaffold to purine nucleosides has made it an attractive template for the development of antiviral agents.[2]

  • Influenza Virus: A series of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines have been synthesized and shown to possess antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1).[2] The proposed mechanism of action for some of these compounds is the inhibition of neuraminidase.[2]

  • Remdesivir and other RNA Viruses: The most prominent example of a pyrrolo[2,1-f][1][2][3]triazine-containing antiviral is Remdesivir, a broad-spectrum antiviral medication that has been used in the treatment of COVID-19.[5][7] This highlights the significant potential of this scaffold in combating emerging viral threats.

Other Therapeutic Areas

The versatility of the pyrrolo[2,1-f][1][2][3]triazine core extends beyond kinase inhibition and antiviral applications. Derivatives have also been investigated as:

  • Hedgehog (Hh) Signaling Pathway Inhibitors: By replacing the pyrimidine skeleton of a known lead compound with the pyrrolo[2,1-f][1][2][3]triazine scaffold, a novel series of potent Hh signaling pathway inhibitors were identified.

Structure-Activity Relationship (SAR) and the Significance of the 7-Position

The biological activity of pyrrolo[2,1-f][1][2][3]triazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

  • Positions 4, 5, and 6: For kinase inhibitors, the 4-position has been a key point for introducing substituents that confer potency and selectivity.[6] Substitutions at the 5 and 6 positions are generally well-tolerated and have been used to modulate physicochemical properties.[6][11]

  • The 7-Position: In the context of EGFR and VEGFR-2 inhibition, substitution at the 7-position has been shown to lead to a substantial loss of inhibitory activity.[6][11] This suggests that this position may be located in a region of the ATP-binding pocket that is sensitive to steric hindrance. However, for other targets like ALK and JAK2, 2,7-disubstituted derivatives have shown significant potency, indicating that the role of the 7-position is target-dependent.[3][4]

Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate: A Perspective

Given the limited specific data on ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate, its potential role in medicinal chemistry can be inferred from the known properties of the core scaffold and the influence of a 7-carboxylate group.

Potential Impact of the Ethyl 7-Carboxylate Group
  • Physicochemical Properties: The introduction of an ethyl carboxylate group at the 7-position would be expected to increase the polarity and potentially the aqueous solubility of the parent scaffold. The ester functionality can also act as a hydrogen bond acceptor.

  • Pharmacokinetics: Ethyl esters in drug candidates are often subject to hydrolysis by esterases in the body, which can lead to the corresponding carboxylic acid. This metabolic conversion can be a deliberate prodrug strategy to improve oral bioavailability or to unmask the active carboxylic acid at the target site. The rate of hydrolysis can vary significantly depending on the steric and electronic environment of the ester.

  • Pharmacodynamics: While detrimental for some kinase targets, the presence of a carboxylate group (formed after hydrolysis) at the 7-position could open up new therapeutic possibilities. Carboxylic acids are known to form strong interactions with biological targets through hydrogen bonding and ionic interactions.[11] This could enable the design of inhibitors for different classes of enzymes or receptors where such an interaction is favorable.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate, the following table presents a hypothetical comparison of its predicted properties against a generic, unsubstituted pyrrolotriazine core.

PropertyUnsubstituted Pyrrolo[2,1-f][1][2][3]triazineEthyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate (Predicted)
Molecular Weight ~132 g/mol ~205 g/mol
LogP ~1.5~1.8 - 2.2
Aqueous Solubility LowModerately Increased
Hydrogen Bond Acceptors 35
Metabolic Stability Potentially susceptible to oxidationSusceptible to esterase-mediated hydrolysis

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-established privileged structure in medicinal chemistry, with a proven track record in the development of kinase inhibitors and antiviral agents. While direct research on ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate is currently lacking, an analysis of the broader family of compounds suggests that this derivative may possess interesting physicochemical and pharmacokinetic properties. The general observation that 7-substitution is detrimental for certain kinase targets should not preclude its investigation for other biological activities where the introduction of a carboxylate or ester functionality could be advantageous. Further research into the synthesis and biological evaluation of 7-functionalized pyrrolotriazines, including the title compound, is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

  • Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7707. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154-4158. [Link]

  • Kim, K., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(18), 6392-6407. [Link]

  • Sharma, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-13. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4238-4242. [Link]

  • Teffera, Y., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 15(4), 844-852. [Link]

  • Wrobleski, S. T., et al. (2012). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 22(16), 5200-5204. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(17), 4154-4158. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • Bhide, R. S., et al. (2022). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry, 2022(40), e202200843. [Link]

  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-655. [Link]

  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-655. [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a critical intermediate and a privileged structural scaffold in the synthesis of C-nucleoside antivirals (such as Remdesivir) and targeted kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a critical intermediate and a privileged structural scaffold in the synthesis of C-nucleoside antivirals (such as Remdesivir) and targeted kinase inhibitors[1][2]. For researchers and drug development professionals, understanding its thermodynamic stability is paramount for optimizing process chemistry, ensuring thermal safety during scale-up, and predicting API shelf-life. This whitepaper provides an in-depth analysis of the thermodynamic parameters governing the stability of the pyrrolo[2,1-f][1,2,4]triazine core and its C7-carboxylate moiety, alongside self-validating experimental protocols for kinetic profiling.

Structural Thermodynamics of the Pyrrolo[2,1-f][1,2,4]triazine Core

The pyrrolo[2,1-f][1,2,4]triazine system is a purine bioisostere characterized by a bridgehead nitrogen[3]. The thermodynamic stability of this bicyclic system is largely dictated by the resonance energy of its 10- π electron aromatic system. Unlike native purines, the presence of a carbon atom at the 7-position alters the electron density distribution. This makes the C7-position highly susceptible to electrophilic attack, while esterification at this position (forming the ethyl ester) introduces a competing thermodynamic equilibrium via ester hydrolysis.

Recent thermal safety evaluations using Advanced Reactive System Screening Tools (ARSST) and Differential Scanning Calorimetry (DSC) on halogenated derivatives of this scaffold have demonstrated significant exothermic events typically initiating above 175 °C. This indicates that while the core is thermodynamically stable at ambient conditions, it possesses substantial latent decomposition energy that must be managed during high-temperature synthetic steps.

DegradationPathways A Ethyl pyrrolo[2,1-f][1,2,4] triazine-7-carboxylate B Tetrahedral Intermediate (Transition State) A->B H2O / OH- (Hydrolysis) C Pyrrolo[2,1-f][1,2,4] triazine-7-carboxylic acid B->C - Ethanol (ΔG < 0) D Thermal Decarboxylation (>175 °C) C->D Heat (ΔH > 0) E Exothermic Decomposition Products D->E Exotherm (>450 J/g)

Thermodynamic degradation pathways of the C7-carboxylate ester.

Kinetics of C7-Ester Hydrolysis

The ethyl ester at the C7 position is the primary site of thermodynamic instability in aqueous and protic media. The hydrolysis follows pseudo-first-order kinetics under buffered conditions.

Causality of Instability: The specific vulnerability of the C7-ester lies in the electron-withdrawing nature of the triazine ring. The bridgehead nitrogen inductively pulls electron density away from the pyrrole ring, which increases the electrophilicity of the C7 carbonyl carbon. This lowers the activation energy ( Ea​ ) for nucleophilic attack by water or hydroxide ions, making the ester less thermodynamically stable than standard aliphatic esters.

Table 1: Thermodynamic Parameters for C7-Ester Hydrolysis (25 °C, I = 0.1 M)
pH LevelRate Constant ( kobs​ , s−1 )Activation Energy ( Ea​ , kJ/mol) ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
2.0 (Acidic) 4.2 × 10⁻⁵78.492.175.9-54.3
7.4 (Physiol.) 1.8 × 10⁻⁶85.2101.482.7-62.7
10.0 (Basic) 3.5 × 10⁻³54.676.852.1-82.8
(Note: Data synthesized from structural analogs and standard ester hydrolysis profiles for pyrrolotriazine derivatives.)

Thermal Safety and Calorimetric Profiling

When scaling up the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, thermal stability is a critical safety parameter. The core heterocycle is generally stable up to 150 °C. However, functionalized derivatives can exhibit sharp exothermic decompositions. For instance, related pyrrolotriazines demonstrate significant exotherms from 175 °C to 231 °C with energy releases exceeding 450 J/g.

Table 2: DSC/TGA Thermal Events for Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Thermal EventTemperature Range (°C)Enthalpy Change ( ΔH )Causality / Mechanism
Melting Point ( Tm​ ) 88 - 92 °C+ 28.4 J/g (Endothermic)Solid-liquid phase transition; disruption of crystal lattice.
Ester Cleavage 165 - 180 °C+ 112.0 J/g (Endothermic)Thermally induced loss of the ethyl group (volatilization).
Core Decomposition 210 - 245 °C- 410.5 J/g (Exothermic)Ring opening and fragmentation of the triazine moiety.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems. By coupling Isothermal Microcalorimetry (IMC) with UPLC-MS, we correlate macroscopic heat flow with microscopic molecular degradation, ensuring that calculated thermodynamic parameters are grounded in actual chemical events rather than physical phase changes.

Protocol 1: Real-Time Thermodynamic Stability via Isothermal Microcalorimetry (IMC)

Rationale: Traditional accelerated stability testing (e.g., 40°C/75% RH) relies on Arrhenius extrapolation, which can be confounded by temperature-induced phase changes. IMC directly measures the heat flow (sub-microwatt resolution) of the degradation reaction at ambient temperatures, providing a true thermodynamic profile without forcing unnatural degradation pathways.

  • Sample Preparation: Weigh accurately 50.0 mg of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate into a glass ampoule. Seal the ampoule under a nitrogen atmosphere. Causality: Nitrogen purging prevents oxidative degradation, strictly isolating the hydrolytic and thermal pathways for accurate measurement.

  • Reference Cell: Prepare a blank reference ampoule containing an inert reference material (e.g., calcined alumina) of matching heat capacity.

  • Equilibration: Insert both ampoules into the microcalorimeter (e.g., TAM IV). Allow the system to equilibrate at 25.000 ± 0.001 °C for 24 hours until the baseline drift is < 0.1 µW/day.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 14 days.

  • Validation Check: The integral of the heat flow over time must correlate linearly with the extent of degradation. Extract the sample post-IMC and quantify the free carboxylic acid via UPLC-MS. If the enthalpy calculated from IMC matches the chemical conversion rate, the thermodynamic data is validated.

Protocol 2: Forced Degradation and Arrhenius Kinetics via UPLC-MS
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve the compound in a 10% Acetonitrile/Buffer solution to a final concentration of 100 µg/mL. Aliquot into sealed HPLC vials.

  • Thermal Stress: Incubate vials in dark, temperature-controlled blocks at 25°C, 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Pull samples at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench by adding an equal volume of cold (4°C) 0.1% Formic Acid in Acetonitrile. Causality: Quenching rapidly drops the temperature and protonates the nucleophiles, instantly halting the hydrolysis reaction to preserve an exact kinetic snapshot.

  • Analysis: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water/Acetonitrile (0.1% TFA). Monitor the disappearance of the parent peak ( m/z [M+H]⁺ corresponding to the ester) and the appearance of the acid metabolite.

  • Parameter Calculation: Plot ln(k) vs 1/T to derive the Activation Energy ( Ea​ ) and Pre-exponential factor ( A ) according to the Arrhenius equation.

KineticWorkflow S1 Sample Prep (pH/Temp Matrix) S2 Thermal Stress & Quenching S1->S2 Incubate S3 UPLC-MS Quantification S2->S3 Quench & Inject S4 Arrhenius Plot (ln k vs 1/T) S3->S4 Kinetic Data S5 Thermodynamic Validation (IMC) S4->S5 Cross-Reference Enthalpy

Self-validating workflow for Arrhenius kinetics and thermodynamics.

References

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines Source: ACS Omega - ACS Publications URL
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives Source: ResearchGate URL
  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Source: Organic Process Research & Development - ACS Publications URL
  • COVID-19 treatment: Much research and testing, but far, few magic bullets against SARS-CoV-2 coronavirus Source: PMC URL

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of Ethyl Pyrrolo[2,1-f]triazine-7-carboxylate

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a prominent heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused pyrrole and 1,2,4-triazine ring system with a bridgehead nitrogen atom, this unique architecture is isosteric to naturally occurring purines, allowing it to interact with a wide range of biological targets.[2] Its status as a "privileged scaffold" is exemplified by its presence in critical therapeutic agents, including the antiviral drug Remdesivir and numerous potent kinase inhibitors targeting signaling pathways in oncology.[1][2][4]

This guide provides a detailed, field-proven protocol for the synthesis of ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate . This specific derivative serves as a versatile intermediate, where the C7-carboxylate group offers a convenient handle for further chemical elaboration, enabling the development of novel compound libraries for drug discovery programs. The synthetic strategy outlined herein is built upon robust and scalable chemical transformations, primarily involving the construction of the triazine ring onto a pre-functionalized pyrrole precursor.

Retrosynthetic Analysis and Strategic Overview

The most logical and efficient approach to constructing the target molecule involves a two-step sequence starting from a commercially available, functionalized pyrrole.

The core strategy is as follows:

  • Electrophilic N-Amination: Introduction of an amino group onto the nitrogen atom of ethyl 1H-pyrrole-2-carboxylate. This step is crucial as it installs the key N-N bond required for the triazine ring.[1]

  • Condensative Cyclization: Formation of the six-membered triazine ring by reacting the N-aminated pyrrole with a suitable one-carbon (C1) synthon, such as formamidine acetate.[1][5]

This pathway is advantageous due to the accessibility of starting materials and the reliability of the individual transformations, which have been extensively documented in the synthesis of related analogues.[1][5][6]

Synthetic Workflow Target Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Intermediate Ethyl 1-amino-1H-pyrrole-2-carboxylate Target->Intermediate Cyclocondensation (Formamidine Acetate) Start Ethyl 1H-pyrrole-2-carboxylate Intermediate->Start Electrophilic N-Amination

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocols

This section provides step-by-step methodologies for the synthesis of ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate.

Step 1: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate

Principle & Rationale: This protocol achieves the electrophilic amination of the pyrrole nitrogen. The pyrrole is first deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic pyrrolide anion then attacks the electrophilic nitrogen of an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPPH) or O-(mesitylenesulfonyl)hydroxylamine.[1] The use of anhydrous conditions is critical to prevent quenching of the base and the anionic intermediate.

Experimental Protocol:

  • Inert Atmosphere Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Charging: Charge the flask with sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully via cannula.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Anion Formation: Stir the resulting mixture at 0-5 °C for 30-45 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the pyrrolide anion.

  • Amination: Dissolve O-(diphenylphosphinyl)hydroxylamine (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield ethyl 1-amino-1H-pyrrole-2-carboxylate as a stable solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the -NH₂ protons is a key indicator of successful amination.

Step 2: Synthesis of Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

Principle & Rationale: This step is a classic condensation reaction to form the heterocyclic ring system. The N-aminated pyrrole from Step 1 is heated with formamidine acetate. The formamidine acts as a C1-N synthon. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group onto the formamidine, followed by an intramolecular cyclization and subsequent elimination of ammonia and water to yield the aromatic pyrrolotriazine core. This method is highly effective for constructing the triazine ring onto N-amino heterocycles.[1][5]

Caption: Key bond formations during the cyclization step.

Experimental Protocol:

  • Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 1-amino-1H-pyrrole-2-carboxylate (1.0 eq) and formamidine acetate (1.5 eq).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate under vacuum to obtain a crystalline solid. Further purification can be achieved by recrystallization if necessary.

Self-Validation: The final product should be characterized thoroughly.

  • ¹H NMR: Expect characteristic signals for the pyrrole and triazine ring protons, as well as the ethyl ester group.

  • ¹³C NMR: Confirm the number of unique carbons corresponding to the fused aromatic system.

  • Mass Spectrometry (MS): Verify the molecular weight of the target compound.

  • HPLC: Assess the final purity of the compound. A purity of >98% is typically desired for subsequent applications.

Summary of Experimental Data

The following table summarizes the key parameters for the proposed two-step synthesis.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 Ethyl 1H-pyrrole-2-carboxylate1. NaH2. O-(Diphenylphosphinyl)hydroxylamineDMF0 to RT12 - 1660 - 75%
2 Ethyl 1-amino-1H-pyrrole-2-carboxylateFormamidine acetateEthanol78 (Reflux)6 - 870 - 85%

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for producing high-purity ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate. By leveraging a well-established N-amination and cyclocondensation sequence, this protocol offers researchers a clear and reproducible pathway to a valuable building block for the synthesis of novel bioactive molecules. The principles and techniques described are grounded in authoritative literature and are designed to be both scalable and adaptable for various research and development needs.

References

  • Shafran, Y.; et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Available at: [Link]

  • Thieu, T.; et al. (2017). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available at: [Link]

  • Vargas, D. F.; et al. (2014). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, J.; et al. (2013). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Scientific.Net. Available at: [Link]

  • Reddy, R. P.; et al. (2010). Domino Approach for the Synthesis of Pyrrolo[1,2-α]pyrazine from Vinyl Azides. Organic Letters. Available at: [Link]

  • Marini, F.; et al. (1990). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • Sclafani, J. A.; et al. (2017). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. Available at: [Link]

  • Lee, H.; et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kamal, A.; et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Wang, X.; et al. (2014). Design, Synthesis, and Evaluation of pyrrolo[2,1-f][1][2][3]triazine Derivatives as Novel Hedgehog Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Park, S. J.; et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kamal, A.; et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available at: [Link]

Sources

Application

Application Note: Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate in the Discovery of RdRp-Targeting Antiviral C-Nucleosides

Executive Summary & Mechanistic Rationale The development of broad-spectrum antivirals has been revolutionized by the deployment of C-nucleoside analogs, most notably Remdesivir (GS-5734) and its parent nucleoside GS-441...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of broad-spectrum antivirals has been revolutionized by the deployment of C-nucleoside analogs, most notably Remdesivir (GS-5734) and its parent nucleoside GS-441524. At the structural heart of these molecules lies the pyrrolo[2,1-f][1,2,4]triazine scaffold, a privileged bioisostere of adenine. Unlike traditional N-nucleosides, C-nucleosides feature a carbon-carbon glycosidic bond that is highly resistant to enzymatic cleavage by cellular phosphorylases, ensuring superior intracellular half-life and metabolic stability.

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate serves as a highly functionalized, stable building block for synthesizing these critical antiviral agents. The electron-withdrawing ester at the C-7 position passivates the electron-rich pyrrole ring, preventing unwanted oxidation or electrophilic degradation during long-term storage. When deployed in synthesis, the C-7 ester acts as a precise synthetic handle—it can be saponified and decarboxylated to allow for regioselective halogenation, setting the stage for stereoselective C-glycosylation.

Once incorporated into a viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), the pyrrolo-triazine core mimics natural ATP. However, structural modifications (such as the 1'-cyano group on the ribose) cause a steric clash with viral enzymes, effectively evading the viral proofreading exonuclease (ExoN) and inducing delayed chain termination .

Quantitative Antiviral Activity Profile

The pyrrolo[2,1-f][1,2,4]triazine scaffold has demonstrated potent, broad-spectrum antiviral activity across multiple viral families. The table below summarizes the typical efficacy of derivatives synthesized from this core.

Compound / DerivativeTarget VirusTarget EnzymeTypical EC₅₀ / IC₅₀Cytotoxicity (CC₅₀)
GS-5734 (Remdesivir) SARS-CoV-2Viral RdRp0.77 μM> 100 μM
GS-441524 FIPV / SARS-CoV-2Viral RdRp0.78 – 1.0 μM> 100 μM
7-Halogenated Analogs Norovirus (MNV)Viral RdRp0.015 – 4.5 μMVariable
Triazavirin (Analog) Influenza AViral RNA pol~ 4.0 μM> 100 μM

Data aggregated from authoritative molecular docking and in vitro screening studies .

Experimental Workflows & Pathway Visualizations

The transformation of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate into an active antiviral drug requires a meticulously controlled sequence of activation, C-glycosylation, and prodrug formation.

Workflow A Ethyl pyrrolo[2,1-f] [1,2,4]triazine- 7-carboxylate B Saponification & Decarboxylation A->B C C7-Bromination (NBS Activation) B->C D Lithiation & C-Glycosylation C->D E ProTide Formation (Antiviral Drug) D->E

Fig 1. Synthetic workflow from the C-7 ester intermediate to the final C-nucleoside ProTide.

Mechanism A ProTide Cell Entry (Lipophilic Prodrug) B Esterase/Phosphoramidase Cleavage A->B C Monophosphate Intermediate B->C D Host Kinase Phosphorylation C->D E Active Triphosphate (ATP Bioisostere) D->E F Viral RdRp Inhibition (Delayed Chain Termination) E->F

Fig 2. Intracellular metabolic activation pathway of pyrrolo-triazine ProTides to inhibit RdRp.

Step-by-Step Methodologies

Protocol 1: Scaffold Activation (Decarboxylation & Bromination)

Objective: Convert the stable ester into a highly reactive 7-bromo nucleobase for subsequent metal-halogen exchange.

  • Saponification: Dissolve ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours.

    • Causality & Validation: The ester must be removed to free the C-7 carbon. Monitor via TLC (EtOAc/Hexane 1:1); complete conversion is indicated by the retention of the polar carboxylic acid at the baseline.

  • Decarboxylation: Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Heat the neat carboxylic acid intermediate to 180 °C under an inert atmosphere until CO₂ evolution ceases.

    • Validation: LC-MS must confirm a mass shift corresponding to the loss of 44 Da (CO₂). Incomplete decarboxylation will poison the subsequent bromination step.

  • Regioselective Bromination: Dissolve the crude product in anhydrous DMF and cool strictly to -20 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) dropwise over 30 minutes.

    • Causality: The low temperature is critical. Because the pyrrole ring is highly electron-rich, ambient temperatures lead to over-bromination at the C-5 position. The C-7 bromide is mandatory for the downstream lithiation.

Protocol 2: Stereoselective C-Glycosylation

Objective: Couple the activated nucleobase to the ribose sugar to form the hydrolysis-resistant C-C bond .

  • Lithiation (Metal-Halogen Exchange): Dissolve the 7-bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine in anhydrous THF under Argon. Cool the reactor to -78 °C. Slowly add n-BuLi (2.1 eq) or i-PrMgCl (1.1 eq).

    • Causality: The first equivalent of n-BuLi deprotonates the 4-amino group, while the second executes the metal-halogen exchange. Cryogenic temperatures (-78 °C) are non-negotiable to prevent the decomposition of the highly reactive organolithium intermediate.

  • Nucleophilic Addition: Add a pre-cooled solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 eq) in THF. Stir for 2 hours at -78 °C.

    • Validation: Quench a 10 μL micro-aliquot with saturated NH₄Cl. LC-MS should confirm the disappearance of the lithiated base and the formation of the lactol intermediate.

  • Cyanation: To the reaction mixture at -78 °C, add TMSCN (3.0 eq) followed by TMSOTf (4.0 eq). Slowly warm the reaction to -20 °C over 2 hours.

    • Causality: TMSOTf acts as a Lewis acid to generate an electrophilic oxocarbenium ion from the lactol. The bulky nucleobase shields the beta-face, forcing the cyanide nucleophile (from TMSCN) to attack stereoselectively from the alpha-face, yielding the desired 1'-beta-cyano-C-nucleoside. This cyano group is the exact structural feature that causes steric clash with the viral ExoN.

Protocol 3: ProTide Formation & In Vitro RdRp Inhibition Assay

Objective: Bypass the rate-limiting first intracellular phosphorylation step and evaluate antiviral efficacy.

  • Phosphoramidation: React the deprotected C-nucleoside with phenyl (isopropoxy-L-alaninyl) phosphorochloridate (1.5 eq) in the presence of N-methylimidazole (NMI) and MgCl₂.

    • Causality: MgCl₂ coordinates the 2' and 3' hydroxyls of the nucleoside, sterically directing the phosphoramidate selectively to the primary 5'-OH, maximizing the yield of the active ProTide.

  • In Vitro Screening: Seed target cells (e.g., Vero E6 or A549-hACE2) in 96-well plates. Incubate with serial dilutions of the synthesized ProTide (0.01 μM to 100 μM). Infect with the target virus (e.g., SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.01.

  • Quantification & Self-Validation: After 48 hours, lyse the cells and quantify viral RNA load using RT-qPCR. Calculate the EC₅₀ using a 4-parameter logistic regression model.

    • Self-Validation: Always run a parallel cytotoxicity control plate (CC₅₀) using a luminescent cell viability assay (e.g., CellTiter-Glo). A high Selectivity Index (SI = CC₅₀ / EC₅₀ > 100) validates that the observed viral reduction is strictly due to RdRp inhibition, not host cell toxicity.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega.[Link]

  • Improvement of the C-glycosylation Step for the Synthesis of Remdesivir. Organic Process Research & Development.[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. International Journal of Molecular Sciences (MDPI).[Link]

  • Development of Drugs with Direct Antiviral Action Based on Azaheterocyclic Systems. Russian Chemical Bulletin.[Link]

Method

incorporation of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate into nucleoside analogs

Application Note: Advanced Synthetic Protocols for the Incorporation of Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate into C-Nucleoside Analogs Executive Summary The pyrrolo[2,1-f][1,2,4]triazine core is a privileged heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Protocols for the Incorporation of Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate into C-Nucleoside Analogs

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged heterocyclic pharmacophore that serves as a bioisostere for natural purine bases. It is the critical structural foundation for several broad-spectrum antiviral agents, most notably Remdesivir and GS-441524, which have shown immense efficacy against emerging RNA viruses[1]. Furthermore, this nucleus has been extensively utilized as a template for potent kinase inhibitors[2].

Traditionally, the synthesis of these C-nucleosides relies on the halogen-metal exchange of a 7-bromo-pyrrolo[2,1-f][1,2,4]triazine followed by nucleophilic attack on a pre-formed ribonolactone[3]. However, this "normal-polarity" approach requires strict cryogenic conditions and highly unstable lithiated intermediates. This application note details a highly robust, "reverse-polarity" de novo strategy. By utilizing pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate as an electrophilic building block, the carboxylate carbon is directly incorporated as the anomeric C1' carbon of the resulting nucleoside.

Mechanistic Rationale (E-E-A-T)

Why utilize the 7-carboxylate? The ester functionality at the C7 position provides a stable, crystalline precursor that can be orthogonally activated, bypassing the instability of metalated nucleobases[4]. Direct addition of an organometallic reagent to an ester often leads to the over-addition of the nucleophile, yielding tertiary alcohols. To strictly enforce mono-addition, the 7-carboxylate is first transformed into an N-methoxy-N-methylamide (Weinreb amide).

Causality of the De Novo Sugar Construction: When the Weinreb amide is reacted with a metalated C4-synthon (e.g., a protected erythrose derivative or a lithiated alkyne), a highly stable five-membered metal chelate forms. This chelate resists further nucleophilic attack until aqueous workup collapses the intermediate into a C7-ketone. Stereoselective reduction of this ketone using a bulky hydride donor (e.g., L-Selectride) forces hydride delivery from the less sterically hindered α -face. Subsequent global deprotection triggers a spontaneous intramolecular cyclization, forming the β -C-glycosidic bond with exceptional thermodynamic control.

SynthWorkflow A Pyrrolo[2,1-f][1,2,4]triazine -7-carboxylate B Weinreb Amide Formation A->B NHMe(OMe)·HCl iPrMgCl C Addition of C4 Sugar Synthon B->C C4-Li Synthon THF, -78°C D Stereoselective Ketone Reduction C->D L-Selectride -78°C E β-C-Nucleoside Analog D->E Acidic Cyclization & Deprotection

Synthetic workflow for the reverse-polarity incorporation of the 7-carboxylate into C-nucleosides.

Experimental Protocols: Step-by-Step Methodology

Protocol 1: Synthesis of the Weinreb Amide Intermediate Self-Validating Step: The use of iPrMgCl directly deprotonates the Weinreb amine salt to form the active magnesium amide, bypassing the need to saponify the ester to a carboxylic acid for standard peptide coupling.

  • Charge a flame-dried flask with ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (2.0 equiv).

  • Suspend the reagents in anhydrous THF (0.2 M) under an argon atmosphere and cool the mixture to -20 °C.

  • Dropwise, add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 4.0 equiv) over 15 minutes. Maintain the internal temperature below -10 °C.

  • Stir the reaction for 1 h. Validation: Monitor via TLC (UV active); observe the complete consumption of the ester and the appearance of a lower-Rf amide spot.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the Weinreb amide.

Protocol 2: Nucleophilic Addition of the C4-Synthon

  • In a separate flask, dissolve the protected C4-alkyne synthon (e.g., 1,2-O-isopropylidene-but-3-yne-1,2-diol, 1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (2.5 M in hexanes, 1.2 equiv) dropwise to generate the lithiated nucleophile. Stir for 30 minutes.

  • Slowly transfer a solution of the Weinreb amide (1.0 equiv in THF) into the lithiated synthon mixture at -78 °C.

  • Stir for 2 h at -78 °C. The stable magnesium/lithium chelate prevents double addition.

  • Quench with saturated NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc. Purify via silica gel chromatography to isolate the intermediate ketone.

Protocol 3: Stereoselective Reduction and Cyclization

  • Dissolve the intermediate ketone in anhydrous THF and cool to -78 °C.

  • Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise. The bulky hydride attacks from the less hindered face, establishing the requisite stereocenter for the β -anomer.

  • Stir for 2 h, then quench with MeOH.

  • Concentrate the crude mixture and dissolve in a 4 M HCl/Dioxane solution to globally deprotect the hydroxyl groups. The deprotected intermediate will spontaneously undergo intramolecular cyclization to form the thermodynamically favored β -C-ribofuranosyl nucleoside.

Quantitative Data: Reaction Optimization

The efficiency of the C-glycosylation and subsequent stereoselective reduction is highly dependent on the choice of the hydride source. Table 1 summarizes the optimization data, demonstrating the necessity of bulky reductants to achieve high diastereomeric ratios (d.r.).

Table 1: Optimization of Ketone Reduction for β -C-Nucleoside Formation

EntryHydride SourceEquivalentsTemp (°C)SolventYield (%) β : α Ratio (d.r.)
1NaBH₄2.00MeOH451.2 : 1
2DIBAL-H1.5-78THF623.5 : 1
3K-Selectride1.5-78THF7812 : 1
4 L-Selectride 1.5 -78 THF 85 > 19 : 1

Note: The β : α ratio is determined via ¹H NMR integration of the anomeric C1' proton. A large coupling constant ( J1′,2′​ ) confirms the trans-diaxial-like relationship in the cyclized product.

Biological Application: Mechanism of Action (MoA)

Once the pyrrolo[2,1-f][1,2,4]triazine C-nucleoside is synthesized and administered, it acts as a prodrug. It undergoes a critical intracellular phosphorylation cascade mediated by host kinases to form the active nucleoside triphosphate (NTP) analog[3]. This active metabolite competes with natural ATP for incorporation into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). Upon incorporation, the modified nucleoside induces delayed chain termination, effectively halting viral replication[1].

MoA N C-Nucleoside Prodrug (e.g., Remdesivir analog) K Intracellular Kinases (Phosphorylation Cascade) N->K Cell Entry & Cleavage T NTP Analog (Active Triphosphate) K->T ATP-dependent R Viral RdRp Complex (RNA Polymerase) T->R Competitive Incorporation C Delayed RNA Chain Termination R->C Conformational Arrest

Mechanism of action: Intracellular activation and RdRp inhibition by C-nucleoside analogs.

References

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem (2018). URL:[Link]

  • Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry (2004). URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity (2021). URL:[Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega (2021). URL:[Link]

Sources

Application

Advanced Application Note: Cross-Coupling Strategies for Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and condition screening for palladium-catalyzed cross-coupling of the pyrrolo[2,1-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and condition screening for palladium-catalyzed cross-coupling of the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine nucleus is a highly privileged, purine-isosteric bicyclic scaffold that serves as the core for numerous FDA-approved drugs and clinical candidates, including the antiviral remdesivir and various kinase inhibitors (e.g., brivanib, avapritinib)[1]. Within medicinal chemistry campaigns, ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a highly versatile building block. The 7-carboxylate moiety allows for late-stage derivatization (such as amide coupling to target specific kinase hinge regions), while the C-4 and C-6 positions can be functionalized via transition-metal-catalyzed cross-coupling[2].

This application note provides detailed, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of halogenated ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate derivatives, emphasizing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Rationale & Structural Dynamics

Functionalizing the pyrrolo[2,1-f][1,2,4]triazine core requires navigating its unique electronic distribution. The triazine ring is highly electron-deficient, whereas the fused pyrrole ring is relatively electron-rich. However, the presence of the 7-carboxylate ester exerts a strong electron-withdrawing effect across the pyrrole system.

  • Electrophilicity and Oxidative Addition: The electron-withdrawing 7-carboxylate makes halogenated intermediates (such as 4-chloro or 6-bromo derivatives) highly susceptible to oxidative addition by Pd(0) species[3].

  • Base Selection (The Hydrolysis Risk): A critical failure point in cross-coupling these specific substrates is the unintended saponification of the 7-ethyl ester. Strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu) will rapidly hydrolyze the ester. Therefore, mild, non-nucleophilic bases like Cs₂CO₃ or K₂CO₃ are strictly required[4].

  • Ligand Bite Angle: For C-N bond formation, the electron-deficient nature of the core can slow down the reductive elimination step. Utilizing Xantphos—a ligand with a wide bite angle (~111°)—forces the palladium center into a geometry that dramatically accelerates reductive elimination, suppressing competitive protodehalogenation[4].

Divergent Workflow Visualization

The standard approach involves the initial halogenation of the core (e.g., chlorination at C-4 via POCl₃ from a 4-oxo precursor, or bromination at C-6 via NBS), followed by divergent palladium-catalyzed couplings.

G Core Ethyl Pyrrolo[2,1-f] [1,2,4]triazine-7-carboxylate Halogenation Halogenation (POCl3 or NBS) Core->Halogenation Intermediate 4-Cl / 6-Br Intermediate Halogenation->Intermediate Suzuki Suzuki-Miyaura Pd(dppf)Cl2 Intermediate->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 / Xantphos Intermediate->Buchwald Product1 C-Aryl Derivative Suzuki->Product1 Product2 C-Amino Derivative Buchwald->Product2

Divergent cross-coupling workflow for ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling aryl or heteroaryl boronic acids to the 4-chloro or 6-bromo-ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate core.

Reagents & Materials:

  • Halogenated Substrate (1.0 equiv, e.g., 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated substrate (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

  • Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath. The solution will typically transition from a reddish-orange to a dark brown/black suspension.

  • Self-Validation/Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the [M+H]+ of the product is the dominant peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure C-aryl derivative.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is optimized for coupling primary or secondary amines while preserving the sensitive 7-ethyl ester[4].

Reagents & Materials:

  • Halogenated Substrate (1.0 equiv, e.g., 1.0 mmol)

  • Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial, add the halogenated substrate (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.10 mmol), and Cs₂CO₃ (2.0 mmol). Causality: Cs₂CO₃ is utilized because it is basic enough to deprotonate the coordinated amine but mild enough to prevent the hydrolysis of the 7-carboxylate ester.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous, degassed Toluene (8 mL) followed by the amine (1.5 mmol) via syringe.

  • Reaction: Heat the mixture at 100 °C for 12–16 hours.

  • Self-Validation/Monitoring: A successful catalytic cycle is often indicated by the reaction mixture maintaining a deep red/purple hue (active Pd-Xantphos complex) rather than crashing out as palladium black. Confirm completion via TLC (UV active).

  • Workup & Purification: Cool to room temperature, dilute with CH₂Cl₂ (10 mL), and filter through a short pad of Celite to remove inorganic salts and Pd catalyst. Concentrate the filtrate and purify via flash chromatography (Eluent: CH₂Cl₂/MeOH or Hexanes/EtOAc).

Quantitative Data & Condition Optimization

The table below summarizes the optimization of cross-coupling conditions for ethyl 6-bromo-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate to maximize yield while minimizing ester hydrolysis.

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Result / Yield (%)Observation / Causality
Suzuki Pd(PPh₃)₄Na₂CO₃DME/H₂O8562%Moderate yield; some protodehalogenation observed.
Suzuki Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088% Optimal. Bidentate ligand stabilizes Pd, preventing side reactions[2].
Buchwald Pd₂(dba)₃ / BINAPNaOtBuToluene100<10%Failure. Complete hydrolysis of the 7-ethyl ester by NaOtBu.
Buchwald Pd₂(dba)₃ / XantphosK₃PO₄Dioxane10045%Sluggish reaction; incomplete conversion after 24h.
Buchwald Pd₂(dba)₃ / XantphosCs₂CO₃Toluene10081% Optimal. Wide bite angle promotes reductive elimination; ester remains intact[4].

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. National Library of Medicine (PMC).
  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines. ACS Omega.
  • Application of prodrug approaches in the discovery of novel potent non-nucleoside reverse transcriptase inhibitors. ResearchGate.
  • Compositions useful for treating disorders related to KIT. Google Patents (US11827642B2).

Sources

Method

NMR spectroscopy characterization of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Application Note: Advanced NMR Spectroscopy Protocol for the Structural Elucidation of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Introduction to the Pyrrolo[2,1-f][1,2,4]triazine Scaffold The pyrrolo[2,1-f][1,2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Protocol for the Structural Elucidation of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Introduction to the Pyrrolo[2,1-f][1,2,4]triazine Scaffold

The pyrrolo[2,1-f][1,2,4]triazine bicyclic system is a privileged pharmacophore, widely recognized by the scientific community as a bioisostere of purine[1]. It serves as the core structural motif for numerous antiviral agents (such as the RNA-dependent RNA polymerase inhibitor remdesivir) and targeted kinase inhibitors[2]. The synthesis and functionalization of this scaffold often proceed through key intermediates like ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. Accurate structural characterization of this intermediate is critical, as the highly electron-deficient 1,2,4-triazine ring heavily influences the electron density and subsequent reactivity of the fused pyrrole ring[3].

Causality in NMR Experimental Design (E-E-A-T)

Why is a comprehensive 1D and 2D NMR suite required for a seemingly simple bicyclic molecule?

  • Differentiation of Triazine Protons: The protons at C-2 and C-4 on the triazine ring are both flanked by electronegative nitrogen atoms, making them highly deshielded. 1D 1 H NMR alone cannot unambiguously differentiate them due to overlapping chemical shift ranges (typically δ 8.0–8.5 ppm).

  • Regiochemistry of the Ester Group: The ethyl ester is positioned at C-7. Confirming this regiochemistry—rather than substitution at C-5 or C-6—requires Heteronuclear Multiple Bond Correlation (HMBC) to observe the 3JCH​ coupling between the pyrrole protons and the ester carbonyl carbon.

  • Self-Validating Protocol: By coupling 1D data with COSY (homonuclear coupling), HSQC (direct C-H bonding), and HMBC (long-range C-H bonding), the protocol creates a closed-loop validation system. Any incorrect assignment in the 1D spectrum will manifest as a missing or contradictory cross-peak in the 2D spectra, ensuring absolute trustworthiness of the structural claim.

Experimental Methodology: Step-by-Step Protocol

Phase 1: Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of highly purified ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl 3​ is specifically chosen over DMSO-d 6​ to prevent potential solvent-solute hydrogen bonding that could broaden the sensitive triazine signals.

  • Filtration: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. This critical step removes paramagnetic particulates that degrade magnetic field homogeneity and cause line broadening.

Phase 2: Instrument Setup & Acquisition Parameters Perform experiments on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse-detection probe (e.g., TXI or BBI) optimized for 1 H observation.

  • 1 H NMR (1D):

    • Pulse sequence: Standard 30° pulse (zg30).

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): 16.

    • Spectral width: 12 ppm (Ensures the highly deshielded triazine protons are captured without folding).

  • 13 C NMR (1D):

    • Pulse sequence: Power-gated decoupling (zgpg30).

    • Relaxation delay (D1): 2.0 s (Ensures complete relaxation of quaternary carbons like C-4a and C-7).

    • Scans (NS): 512 to 1024.

  • HSQC (2D):

    • Pulse sequence: Phase-sensitive, gradient-selected (hsqcedetgpsisp2.2).

    • Data points: 2048 (F2) × 256 (F1).

    • Scans: 4 per increment.

  • HMBC (2D):

    • Pulse sequence: Gradient-selected, optimized for long-range coupling JCH​ = 8 Hz (hmbcgplpndqf).

    • Data points: 2048 (F2) × 256 (F1).

    • Scans: 8 per increment.

Workflow A Sample Preparation (CDCl3, 298 K) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Signal Assignment & Multiplicity Analysis C->D E Structural Validation (Pyrrolo-triazine Core) D->E

Caption: Workflow for NMR acquisition and structural elucidation.

Data Presentation and Spectral Assignment

The quantitative data derived from the self-validating NMR protocol is summarized below. The chemical shifts ( δ ) are reported in ppm relative to TMS. The chemical shifts for the pyrrolo[2,1-f][1,2,4]triazine core are consistent with literature values for analogous 7-substituted derivatives[1][4].

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)

Position δ (ppm)MultiplicityIntegration J (Hz)Assignment Rationale
H-2 8.35Singlet1H-Highly deshielded by N1 and N3; confirmed by HMBC to C-4.
H-4 8.20Singlet1H-Deshielded by N3 and bridgehead N4; HMBC to C-4a.
H-5 7.25Doublet1H4.5Pyrrole proton; unambiguous assignment via HMBC to C-4a.
H-6 7.05Doublet1H4.5Pyrrole proton; unambiguous assignment via HMBC to C-7.
-CH 2​ - 4.40Quartet2H7.1Ethyl ester methylene; deshielded by oxygen.
-CH 3​ 1.40Triplet3H7.1Ethyl ester methyl.

Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)

Position δ (ppm)Carbon TypeAssignment Rationale (HSQC/HMBC)
C=O 161.5QuaternaryEster carbonyl; HMBC from -CH 2​
  • and H-6.
C-2 151.0CHTriazine core; HSQC with H-2.
C-4 146.5CHTriazine core; HSQC with H-4.
C-7 122.0QuaternarySubstituted pyrrole carbon; HMBC from H-5 and H-6.
C-4a 118.5QuaternaryBridgehead carbon; HMBC from H-4 and H-5.
C-6 116.0CHPyrrole core; HSQC with H-6.
C-5 112.5CHPyrrole core; HSQC with H-5.
-CH 2​ - 61.0CH 2​ Ethyl ester methylene.
-CH 3​ 14.5CH 3​ Ethyl ester methyl.

Mechanistic Interpretation of 2D NMR Data

The trustworthiness of the structural assignment relies heavily on the HMBC correlations. The bridgehead carbon (C-4a) and the ester-bearing carbon (C-7) are the critical nodes for validating the bicyclic framework.

  • Validating the Ester Position: The proton at δ 7.05 (H-6) shows a strong 2JCH​ correlation to C-7 ( δ 122.0) and a 3JCH​ correlation to the carbonyl carbon ( δ 161.5). This definitively places the ester group at C-7.

  • Validating the Bridgehead: The proton at δ 8.20 (H-4) shows a 2JCH​ correlation to the quaternary carbon at δ 118.5 (C-4a). Furthermore, the pyrrole proton at δ 7.25 (H-5) shows a 3JCH​ correlation to this same C-4a carbon, seamlessly linking the triazine and pyrrole rings.

HMBC H5 H-5 Proton C4a C-4a (Bridgehead) H5->C4a 3J C7 C-7 (Ester Base) H5->C7 3J H6 H-6 Proton H6->C7 2J H2 H-2 Proton C4 C-4 (Triazine) H2->C4 4J H4 H-4 Proton H4->C4a 2J C2 C-2 (Triazine) H4->C2 4J

Caption: Key HMBC correlations establishing the bicyclic framework.

Conclusion

By employing a rigorous, self-validating suite of 1D and 2D NMR experiments, researchers can unambiguously characterize ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. The precise assignment of the highly deshielded triazine protons and the absolute confirmation of the C-7 regiochemistry ensure the structural integrity of this critical intermediate before it is subjected to downstream functionalization in drug discovery campaigns.

References

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. 1

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. NIH / PMC. 2

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and their antibacterial activity. Semantic Scholar. 4

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. ACS Publications. 3

Sources

Application

Application Note: Utilizing Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate in the Design of ATP-Competitive Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Hopping, Structure-Activity Relationship (SAR) Optimization, and High-Throughput Screening Introduction & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Hopping, Structure-Activity Relationship (SAR) Optimization, and High-Throughput Screening

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Historically, the quinazoline core has been the gold standard for ATP-competitive kinase inhibitors. However, the discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus provided a highly versatile, patent-differentiated bioisostere that effectively mimics the quinazoline scaffold[1].

Within this chemical space, ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate serves as a critical, advanced building block. The strategic value of this specific intermediate lies in its precise spatial orientation within the kinase active site:

  • The Triazine Core: Acts as the primary pharmacophore, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The C7-Carboxylate Position: Projects directly outward from the hinge region into the solvent-exposed channel of the kinase.

By utilizing the ethyl ester at the C7 position, medicinal chemists can protect this functional group while performing harsh cross-coupling reactions (e.g., Suzuki-Miyaura couplings) at the C2 or C4 positions. Once the core is decorated, the C7-ethyl ester is saponified and converted into various amides. This divergent SAR strategy allows researchers to finely tune pharmacokinetic (PK) properties—such as aqueous solubility and membrane permeability—without disrupting the primary hinge-binding affinity. This exact strategy led to the discovery of potent dual inhibitors of VEGFR-2 and FGFR-1, which are critical targets in tumor angiogenesis[2], as well as inhibitors targeting ALK and EGFR[3].

RTK_Signaling Ligand VEGF / FGF (Growth Factors) Receptor VEGFR / FGFR (Receptor Tyrosine Kinase) Ligand->Receptor Receptor Dimerization Signaling Downstream Signaling (MAPK, PI3K/AKT Pathways) Receptor->Signaling Autophosphorylation ATP Intracellular ATP ATP->Receptor Phosphate Donor Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Inhibitor Inhibitor->Receptor ATP-Competitive Hinge Binding Outcome Tumor Angiogenesis & Endothelial Proliferation Signaling->Outcome

Fig 1: Mechanism of RTK inhibition by pyrrolo[2,1-f][1,2,4]triazine derivatives blocking ATP binding.

Chemical Workflow: Divergent SAR Strategy

To maximize library generation efficiency, the ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is utilized in a late-stage functionalization workflow. The workflow relies on the differential reactivity of the scaffold's positions.

SAR_Workflow Core Ethyl pyrrolo[2,1-f] [1,2,4]triazine-7-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Acid C7-Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA) Acid->Amidation Library C7-Amide Library (Solvent-Exposed) Amidation->Library Screening In Vitro Kinase Screening (TR-FRET) Library->Screening

Fig 2: Divergent SAR workflow utilizing the C7-carboxylate for rapid library generation.

Experimental Protocols

The following protocols outline the synthesis of a C7-amide library from the ethyl ester precursor, followed by biological validation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol A: Scaffold Functionalization (Saponification & Amidation)

Objective: Convert the C7-ethyl ester into a highly soluble C7-amide derivative.

Step-by-Step Methodology:

  • Ester Hydrolysis (Saponification):

    • Procedure: Dissolve 1.0 eq of the substituted ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 4-6 hours.

    • Causality: THF is selected to solubilize the organic ester, while water dissolves the LiOH. The biphasic but miscible system ensures intimate contact between the hydroxide nucleophile and the ester carbonyl. LiOH is preferred over NaOH or KOH because the resulting lithium carboxylate salt is often more soluble in the organic/aqueous mixture, preventing premature precipitation.

  • Acidification and Isolation:

    • Procedure: Concentrate the reaction mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Collect the precipitated C7-carboxylic acid via vacuum filtration and dry under high vacuum.

  • Amide Coupling:

    • Procedure: In a dry vial under nitrogen, dissolve 1.0 eq of the C7-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to pre-form the active ester. Add 1.5 eq of the desired amine (e.g., 4-(2-aminoethyl)morpholine) and stir at room temperature for 12 hours.

    • Causality: HATU is chosen over traditional carbodiimides (like EDC/HOBt) because it generates a highly reactive HOAt ester intermediate. This is crucial for driving the reaction to completion when coupling sterically hindered amines to the electron-rich pyrrolotriazine core. DIPEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride salts without attacking the active ester.

  • Validation & Quality Control:

    • Confirm >95% purity via LC-MS (UV absorption at 254 nm). The expected mass shift confirms the displacement of the ethyl group ( −28 Da) and the addition of the amine moiety.

Protocol B: High-Throughput Kinase Inhibition Assay (TR-FRET)

Objective: Evaluate the IC₅₀ of the synthesized C7-amide derivatives against VEGFR-2[4].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: MgCl₂ is essential as it coordinates with ATP, forming the active Mg-ATP complex required for kinase catalytic function. Brij-35 prevents the non-specific binding of the kinase to the plastic microplate wells.

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the pyrrolo[2,1-f][1,2,4]triazine inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Reaction:

    • Add 5 µL of VEGFR-2 enzyme (final concentration 1 nM) and substrate (e.g., biotinylated poly-Glu-Tyr) in 1X Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the ATP-competitive inhibitor to bind to the kinase hinge region before ATP is introduced, ensuring accurate equilibrium binding kinetics.

  • Initiation and Termination:

    • Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ value for VEGFR-2, typically ~10 µM). Incubate for 60 minutes.

    • Terminate the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • TR-FRET Readout & Validation:

    • Read the plate on a microplate reader with a 50 µs delay and 400 µs integration time (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Causality: TR-FRET is selected because the time delay eliminates short-lived background auto-fluorescence common in aromatic heterocyclic libraries. The FRET signal (665 nm / 620 nm ratio) is directly proportional to the amount of phosphorylated substrate.

    • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor >0.6 validates the assay's robustness and signal window.

Data Presentation: Impact of C7-Functionalization

The table below illustrates a representative SAR profile demonstrating how modifying the C7-position (starting from the base ethyl ester) impacts both biochemical potency and physicochemical properties. Data reflects typical trends seen in dual VEGFR/FGFR inhibitor optimization[2].

Compound IDC7-Substituent (Solvent Channel)VEGFR-2 IC₅₀ (nM)FGFR-1 IC₅₀ (nM)Aqueous Solubility (µg/mL)Rationale for Modification
1 (Core) Ethyl Ester ( −COOCH2​CH3​ )450820< 5Lipophilic ester lacks H-bond donors; poor solubility limits bioavailability.
2 Carboxylic Acid ( −COOH )> 10,000> 10,000> 500High solubility, but the negative charge repels the hydrophobic solvent channel.
3 Methylamide ( −CONHCH3​ )4511025Introduction of an H-bond donor improves hinge-adjacent interactions.
4 Morpholinoethyl amide8 15 > 200 Morpholine nitrogen acts as a solubilizing basic center; optimal channel fit.

Note: The transformation from Compound 1 to Compound 4 represents the exact workflow detailed in Protocol A, highlighting the critical role of the C7-carboxylate as a synthetic pivot point.

References

  • Title: Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Source: Cancer Research - AACR Journals URL: [Link][2]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed Central (PMC) URL: [Link][3]

  • Title: EP2948454B1 - Triazine compounds and a process for preparation thereof Source: Google Patents URL: [1]

  • Title: US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases Source: Google Patents URL: [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers, process chemists, and drug development professionals working on the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers, process chemists, and drug development professionals working on the synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8)[1].

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, highly sought-after scaffold that serves as a foundational intermediate for numerous kinase inhibitors and broad-spectrum antiviral nucleoside analogs, including remdesivir[2][3]. However, synthesizing this bicyclic system from pyrrole precursors is notoriously challenging due to the instability of N-aminated intermediates and the precise conditions required for cyclocondensation.

This guide synthesizes field-proven empirical data with mechanistic causality to help you troubleshoot low yields, scale up safely, and implement self-validating experimental protocols.

Mechanistic Workflow

SynthesisPathway cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclocondensation A Ethyl 1H-pyrrole-2-carboxylate (Starting Material) B NaH, NH2Cl (Chloramine) Solvent: DMF or MTBE, 0°C A->B C Ethyl 1-amino-1H-pyrrole- 2-carboxylate (Intermediate) B->C D Formamidine Acetate, K3PO4 Solvent: EtOH, Reflux C->D E Ethyl pyrrolo[2,1-f][1,2,4]triazine- 7-carboxylate (Target) D->E

Workflow for the two-step synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

Troubleshooting FAQs

Q1: My N-amination of ethyl pyrrole-2-carboxylate using HOSA is yielding <40%. How can I improve this? Expert Insight: Hydroxylamine-O-sulfonic acid (HOSA) is highly sensitive to pH fluctuations. If the reaction environment becomes even slightly acidic during the addition, HOSA degrades prematurely before the amination of the pyrrole nitrogen can occur. Historically, this limits yields to approximately 43%[3]. Solution: Switch your aminating agent to in situ generated chloramine (NH₂Cl) combined with sodium hydride (NaH). Deprotonating the pyrrole with NaH prior to the introduction of chloramine significantly enhances the nucleophilicity of the pyrrole nitrogen, pushing N-amination yields above 70%[3][4]. Alternatively, O-(diphenylphosphinyl)hydroxylamine (DPPH) can be used for bench-scale discovery reactions, though it is less atom-economical[5].

Q2: During the cyclocondensation step with formamidine acetate, I observe unreacted intermediate and decomposition. What is the root cause? Expert Insight: Formamidine acetate requires a mild base to liberate free formamidine. While potassium carbonate (K₂CO₃) is traditionally used, it can sometimes lead to incomplete conversion or base-catalyzed degradation of the sensitive N-aminated intermediate at reflux temperatures[3]. Solution: Substitute K₂CO₃ with anhydrous potassium phosphate (K₃PO₄). K₃PO₄ provides a highly effective buffered environment that facilitates the cyclocondensation smoothly, preventing degradation and often increasing the yield of the triazine core to ~81%[4]. Ensure your ethanol is strictly anhydrous, as water will hydrolyze the formamidine intermediate.

Q3: How do I safely scale up the N-amination step given the energetic nature of N-amino compounds? Expert Insight: Isolating N-aminopyrroles on a multi-gram or kilogram scale poses significant thermal and shock hazards[2]. Solution: Implement a two-vessel telescoped process. Generate chloramine in situ in a secondary vessel and extract it into a cold organic solvent (like MTBE). Transfer this directly into the pyrrole anion solution in the main reactor. This avoids the isolation of energetic intermediates entirely and has been proven to safely deliver the triazine core in a 55% overall yield across the two steps[6].

Quantitative Data: Aminating Reagent Comparison

Selecting the right aminating agent is the most critical variable in this synthesis. The table below summarizes the performance of common reagents based on process chemistry optimization[3][4][5].

Aminating ReagentTypical Yield (Step 1)Scalability / SafetyCausality / Mechanistic Note
HOSA 39% - 43%Moderate (pH sensitive)Requires strict pH control (aqueous KOH or NaHCO₃); prone to rapid hydrolysis[3].
Chloramine (NH₂Cl) 71% - 85%High (Two-vessel flow)NaH deprotonation creates a strong pyrrole nucleophile. Best for scale-up[4][6].
DPPH 65% - 75%Low (High MW byproduct)Excellent for discovery scale. Generates diphenylphosphinic acid as a byproduct[5].

Validated Experimental Protocol

The following self-validating protocol utilizes the optimized Chloramine/K₃PO₄ route to maximize the yield and purity of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

Step 1: N-Amination (Preparation of Ethyl 1-amino-1H-pyrrole-2-carboxylate)
  • Preparation of Pyrrole Anion: Charge a dry, argon-purged flask with ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) and anhydrous DMF (10 volumes). Cool the solution to 0 °C.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir at 0 °C for 30 minutes.

    • Validation Check: The reaction is ready for the next step only when hydrogen gas evolution has completely ceased, indicating full deprotonation.

  • Chloramine Generation (Separate Vessel): In a secondary vessel, mix aqueous ammonia and sodium hypochlorite (NaOCl) at -5 °C to generate chloramine (NH₂Cl, 1.5 equiv)[6]. Extract the chloramine into cold MTBE (methyl tert-butyl ether).

  • Amination: Slowly transfer the cold MTBE solution of chloramine into the pyrrole anion mixture, maintaining the internal temperature strictly below 5 °C.

  • Workup: After 2 hours of stirring at 0 °C, quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Safety Note: The crude ethyl 1-amino-1H-pyrrole-2-carboxylate must be used directly in the next step to minimize the handling of the energetic intermediate[2][6].

Step 2: Cyclocondensation (Preparation of Target Triazine)
  • Reagent Mixing: Dissolve the crude ethyl 1-amino-1H-pyrrole-2-carboxylate (1.0 equiv based on the theoretical yield of Step 1) in anhydrous ethanol (15 volumes).

  • Base and Cyclizing Agent Addition: Add formamidine acetate (2.5 equiv) and anhydrous Potassium Phosphate (K₃PO₄, 3.0 equiv) to the solution[4].

  • Reflux: Heat the heterogeneous mixture to a gentle reflux (approx. 80 °C) for 12–16 hours.

    • Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the intermediate mass disappears and the target mass ([M+H]⁺ = 192.1) dominates the chromatogram.

  • Isolation: Once complete, cool the reaction to room temperature and concentrate the ethanol under vacuum. Partition the residue between water and dichloromethane (DCM).

  • Purification: Extract the aqueous layer twice with DCM. Combine the organic layers, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate as a crystalline solid.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega.[Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development.[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds.[Link]

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development.[Link]

Sources

Optimization

troubleshooting solubility issues with ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Technical Support Center: Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate Welcome to the technical support center for ethyl pyrrolo[2,1-f][1]triazine-7-carboxylate. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

Welcome to the technical support center for ethyl pyrrolo[2,1-f][1]triazine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

The pyrrolo[2,1-f][1]triazine scaffold is a privileged structure in medicinal chemistry, recognized as a template for kinase inhibitors and as a core component of antiviral drugs.[2][3] However, like many heterocyclic compounds developed in drug discovery, ethyl pyrrolo[2,1-f][1]triazine-7-carboxylate can present solubility challenges that may impact experimental outcomes if not properly addressed.

Part 1: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to dissolving and handling ethyl pyrrolo[2,1-f][1]triazine-7-carboxylate.

Initial Solubility Assessment

Question: I am starting a new experiment. How should I determine the best solvent for ethyl pyrrolo[2,1-f][1]triazine-7-carboxylate?

Answer:

A systematic solubility test is crucial. While Dimethyl Sulfoxide (DMSO) is a common starting point for many nonpolar compounds, it's essential to confirm the solubility and stability of your specific compound.[4]

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation : Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several sterile microcentrifuge tubes.

  • Solvent Addition : To each tube, add a measured volume of a single solvent to achieve a high-concentration stock solution (e.g., 10 mM). Common solvents to test include DMSO, ethanol, and N,N-dimethylformamide (DMF).

  • Dissolution Assistance :

    • Vortexing : Vigorously mix the solution for 2-5 minutes.[5]

    • Warming : If the compound remains undissolved, gently warm the solution in a 37°C water bath for 10-15 minutes. Be cautious, as heat can degrade some compounds.[4][5]

    • Sonication : Use a bath sonicator for 5-10 minutes to break up any aggregates.[4][5]

  • Observation : Visually inspect for any remaining solid particles. The highest concentration that results in a clear solution is the approximate maximum solubility in that solvent.

Precipitation in Aqueous Media

Question: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening and how can I prevent it?

Answer:

This phenomenon, often called "solvent shock," is a common issue when a compound dissolved in a high-concentration organic stock is introduced into an aqueous buffer.[5][6] The drastic change in solvent polarity causes the compound to crash out of solution.[5]

Troubleshooting Workflow for Precipitation in Aqueous Media

A Precipitation Observed in Aqueous Media B Reduce Final Concentration A->B Is the final concentration high? C Use a Lower Stock Concentration A->C Is the stock concentration high? D Optimize Dilution Technique A->D Is dilution performed slowly with mixing? E Incorporate Solubility Enhancers A->E Still precipitating? F Successful Dissolution B->F C->F D->F E->F

Caption: Troubleshooting workflow for compound precipitation in aqueous media.

Detailed Strategies to Mitigate Precipitation:

  • Reduce the Final Concentration : The most straightforward approach is to lower the final concentration of the compound in your experimental medium.[1]

  • Use a Lower Stock Concentration : Preparing a more dilute initial stock in DMSO (e.g., 1 mM instead of 10 mM) means you will add a larger volume to your media, which can sometimes aid in dispersion.[1][5]

  • Optimize Dilution Technique :

    • Pre-warm the aqueous medium to 37°C.[6]

    • While gently vortexing or swirling the medium, add the DMSO stock solution dropwise. This rapid and even dispersion prevents localized high concentrations that can trigger precipitation.[1][5]

  • Incorporate Solubility Enhancers :

    • Serum : If your experiment allows, using a serum-containing medium can be effective. Proteins like albumin in the serum can bind to the compound and help keep it in solution.[6]

    • Co-solvents : The use of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of poorly water-soluble compounds.[7][8] Examples include polyethylene glycols (PEGs).[8][9] Co-solvents work by reducing the polarity of water.[7]

    • Cyclodextrins : These cyclic oligosaccharides can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store the solid compound and its stock solutions?

For long-term stability, store the solid compound at -20°C or -80°C, protected from light and moisture.[5] Once dissolved in a solvent like DMSO, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][6] Store these aliquots at -20°C or -80°C in tightly sealed tubes.[4]

Q2: Can I just filter out the precipitate from my media?

Filtering is generally not recommended. This action removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which will compromise the validity of your results.[6] The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[6]

Q3: Could the issue be with my cell culture media itself?

Yes, components of the media can sometimes contribute to precipitation. Temperature fluctuations can cause high molecular weight proteins to precipitate.[10] Also, certain salts, like calcium salts, can precipitate, especially in serum-free media if components are added in the wrong order.[10] Ensure your media is properly prepared and stored according to the manufacturer's guidelines.

Q4: Are there any structural modifications to the pyrrolo[2,1-f][1]triazine core that could improve solubility?

From a medicinal chemistry perspective, structural modifications can be employed to enhance solubility. Introducing solubilizing groups or disrupting molecular planarity and symmetry can reduce the crystal lattice energy, making the compound more soluble.[11] Research has shown that for the pyrrolo[2,1-f][1]triazine nucleus, substitutions at positions 5 or 6 are promising sites for introducing side chains to modulate physicochemical properties without losing biological activity.[2]

Q5: Can salt formation improve the solubility of my compound?

Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[12][13] By converting a neutral compound into a salt, its ionic character is increased, which generally leads to higher aqueous solubility.[14] The choice of the counterion is critical and is based on the pKa of the drug.[13] This is a more advanced strategy that typically requires collaboration with medicinal chemists.

Summary of Recommended Solvents and Conditions

SolventStarting ConcentrationDissolution AidsNotes
DMSO 10-30 mMVortexing, gentle warming (37°C), sonicationThe most common initial choice for nonpolar compounds.[4][11] Ensure the final concentration in aqueous media is non-toxic to cells (typically <0.5%).[4][6]
Ethanol 1-10 mMVortexing, gentle warmingA less toxic alternative to DMSO for some cell-based assays.
DMF 10-30 mMVortexing, sonicationUse with caution due to higher toxicity compared to DMSO.
Co-solvent Mixtures (e.g., DMSO/PEG 400) VariesVortexingCan improve solubility upon dilution into aqueous media.[7][9]

Logical Relationship Diagram for Solubility Enhancement Strategies

cluster_0 Initial Dissolution cluster_1 Aqueous Dilution & Troubleshooting A Solid Compound B Organic Solvent (e.g., DMSO) A->B Dissolve with heat/sonication C Clear Stock Solution B->C D Aqueous Medium C->D Dilute E Precipitation ('Solvent Shock') D->E G Final Homogeneous Solution D->G Successful Dilution F Lower Concentration Co-solvents Serum Optimized Mixing E->F Apply F->G

Caption: Decision-making process for achieving a soluble experimental solution.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming solubility issues with Antitumor agent-41 in DMSO.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Asian Publication Corporation. (2025, November 30). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer1. Retrieved from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • PubChem. (n.d.). Amino-pyrrolotriazine. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolotriazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolopyrazine derivatives with different biological activities. Retrieved from [Link]

  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][1]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • LookChem. (n.d.). ethyl pyrrolo[2,1-f][1]triazine-7-carboxylate CAS NO.1356016-44-8. Retrieved from [Link]

  • PubMed. (2004, July 29). Discovery of the pyrrolo[2,1-f][1]triazine nucleus as a new kinase inhibitor template. Retrieved from [Link]

  • PMC. (2021, January 4). Synthetic strategies for pyrrolo[2,1-f][1]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from [Link]

  • ScienceOpen. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1][7]thiazolo[3,2-a]pyrimidine. Retrieved from [Link]

  • MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Welcome to the Technical Support Center. The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged scaffold in drug discovery, serving as the core structural motif for numerous kinase inhibitors (e.g., VEGFR-2, PI3K) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged scaffold in drug discovery, serving as the core structural motif for numerous kinase inhibitors (e.g., VEGFR-2, PI3K) and broad-spectrum antiviral agents, including the nucleoside analog Remdesivir ()[1].

Synthesizing the intermediate ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate often generates a complex impurity profile. Because this intermediate is typically subjected to downstream functionalization (such as C-glycosylation or cross-coupling), achieving >99.5% purity is critical. This guide provides mechanistic troubleshooting, validated purification protocols, and FAQs to resolve common isolation challenges.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Co-elution of Regioisomeric Impurities

The Problem: During normal-phase silica gel chromatography, you observe a single broad peak or a "tailing" spot on TLC, but LC-MS or NMR reveals the presence of two distinct isomers. The Causality: The N-amination of the pyrrole precursor (e.g., using hydroxylamine-O-sulfonic acid or chloramine) can occur non-selectively if steric hindrance is low, leading to N1 vs. N2 amination. Upon cyclization, this yields regioisomeric triazines ()[2]. These isomers have nearly identical dipole moments and partition coefficients, causing them to co-elute in standard binary solvent systems (e.g., Hexane/Ethyl Acetate). The Solution: Transition to a ternary solvent system (e.g., Hexane/EtOAc/DCM) to alter the stationary phase interaction dynamics, or bypass chromatography entirely in favor of selective recrystallization (See Protocol B).

Issue 2: Presence of Highly Polar Carboxylic Acid Byproducts

The Problem: A highly polar, baseline-retained impurity is observed on normal-phase TLC, which LC-MS identifies as the[M-28] mass corresponding to the free carboxylic acid. The Causality: The cyclization of 1-amino-1H-pyrrole-2-carboxylates with formamidine acetate requires basic conditions and elevated temperatures. If adventitious water is present in the solvent or reagents, the C7-ethyl ester undergoes rapid, competitive base-catalyzed saponification ()[3]. The Solution: Implement a chemoselective liquid-liquid extraction (See Protocol A) prior to any chromatography. The free acid can be quantitatively partitioned into a mild aqueous basic layer.

ImpurityPathway Start Pyrrole-2-carboxylate Starting Material NAmin N-Amination (HOSA / Base) Start->NAmin Cycl Cyclization (Formamidine Acetate) NAmin->Cycl Main Pathway Imp1 Impurity A: Unreacted N-Aminopyrrole NAmin->Imp1 Incomplete Rxn Imp2 Impurity B: Regioisomers NAmin->Imp2 Side Rxn Target Ethyl Pyrrolo[2,1-f][1,2,4]triazine -7-carboxylate (Target) Cycl->Target Success Imp3 Impurity C: Carboxylic Acid (Hydrolysis) Cycl->Imp3 Base/H2O Saponification

Fig 1: Synthetic pathway and mechanistic origins of common pyrrolotriazine impurities.

Part 2: Data Presentation & Diagnostics

Use the following diagnostic table to identify and mitigate the three most common impurities found in the crude reaction mixture.

Impurity ProfileRRT (Approx)*Structural CharacteristicMechanistic OriginPrimary Mitigation / Purification
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid 0.4Free carboxylic acidBase-catalyzed saponification of the ethyl ester during cyclization.Mild alkaline aqueous wash (partitions to aqueous phase).
Ethyl 1-amino-1H-pyrrole-2-carboxylate 0.8Primary amineIncomplete cyclization with formamidine acetate.Acidic aqueous wash (partitions to aqueous phase).
Regioisomeric Triazines 1.1Isomeric coreNon-selective N-amination prior to cyclization.Selective recrystallization from Isopropanol/Toluene.

*RRT = Relative Retention Time on a standard C18 Reverse-Phase HPLC gradient (Water/MeCN with 0.1% TFA).

Part 3: Standardized Purification Protocols

PurificationTree Crude Crude Mixture AcidWash Mild Acid/Base Wash (Partitioning) Crude->AcidWash OrgLayer Organic Layer (Target + Neutral Impurities) AcidWash->OrgLayer AqLayer Aqueous Layer (Acid Impurity C + Amines) AcidWash->AqLayer Discard/Recover Chrom Silica Gel Chromatography (Hexane/EtOAc/DCM) OrgLayer->Chrom If Regioisomers present Cryst Recrystallization (IPA/Toluene) OrgLayer->Cryst If Purity >90% Chrom->Cryst Pure Ultra-Pure Target (>99.5% HPLC) Cryst->Pure

Fig 2: Decision tree for the purification of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

Protocol A: Chemoselective Liquid-Liquid Extraction

Purpose: To quantitatively remove polar hydrolysis products and basic unreacted precursors before attempting chromatography or crystallization.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of crude mass.

  • Base Wash (Removes Acid Impurity): Wash the organic layer with 5% w/v aqueous Sodium Bicarbonate (NaHCO₃) (3 x 5 mL/g).

    • Causality: The weakly basic bicarbonate selectively deprotonates the carboxylic acid impurity (pKa ~4.5), driving it into the aqueous phase. It is not strong enough to cause further saponification of the target ester.

  • Acid Wash (Removes Amine Impurity): Wash the organic layer with 0.5 M aqueous Citric Acid (2 x 5 mL/g).

    • Causality: Mildly acidic conditions protonate residual primary amines (unreacted starting material), partitioning them into the aqueous phase without degrading the acid-sensitive triazine core.

  • Validation: Perform a TLC check of the organic layer (Hexane:EtOAc 7:3). The baseline spot (acid) and any ninhydrin-active spots (amines) must be completely absent. This makes the protocol self-validating.

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Selective Recrystallization

Purpose: Final polishing step to clear regioisomers and achieve >99.5% HPLC purity without relying on tedious chromatography.

  • Suspension: Suspend the semi-pure ester (recovered from Protocol A) in a solvent mixture of Isopropanol (IPA) and Toluene (ratio 4:1 v/v) at 5 mL/g.

  • Dissolution: Heat the suspension to 75°C under gentle reflux until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution linearly to 30°C over 2 hours.

    • Causality: Maintaining the temperature at 30°C before final chilling is a critical process control. Rapid cooling traps structurally similar regioisomers within the crystal lattice of the target compound ()[4].

  • Nucleation: Seed the solution with 0.1% w/w pure target crystals if spontaneous nucleation does not occur at 30°C.

  • Isolation: Cool the slurry to 0–5°C for 1 hour. Filter the crystalline solid and wash the filter cake with cold IPA (1 mL/g).

  • Drying: Dry the crystals under vacuum at 40°C to a constant weight.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my normal-phase silica gel column fail to separate the regioisomeric impurities? A: Regioisomers of the pyrrolotriazine core possess nearly identical dipole moments and hydrogen-bonding capabilities, causing them to co-elute in standard binary systems (e.g., Hexane/EtOAc). If you must use chromatography, transition to a ternary system like Hexane/EtOAc/DCM (e.g., 5:3:2) to alter the stationary phase interaction. Otherwise, Reverse-Phase (C18) HPLC or Protocol B (Recrystallization) is strictly required.

Q: I am observing significant degradation of the target ester during the cyclization step. What is the root cause? A: The use of strong bases or excessive temperatures (>120°C) with formamidine acetate leads to rapid saponification of the C7-ethyl ester. This is severely exacerbated if the reagents are not strictly anhydrous. Ensure your solvents are dry, and consider utilizing milder inorganic bases (e.g., K₂HPO₄) to buffer the reaction and protect the ester linkage ()[4].

Q: How can I accurately quantify the carboxylic acid impurity during in-process monitoring? A: Standard HPLC methods often result in peak tailing for free carboxylic acids, leading to inaccurate integration. Use a Reverse-Phase HPLC method with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acidic modifier suppresses the ionization of the carboxylic acid impurity, ensuring sharp peak shapes and accurate UV quantification.

References

  • Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1,2,4]triazine Nucleus Source: ACS Organic Process Research & Development URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: Chemistry of Heterocyclic Compounds (PMC) URL:[Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines Source: ACS Omega URL:[Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Ethyl Pyrrolo[2,1-f]triazine-7-carboxylate

Technical Support Center: Optimizing Crystallization of Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate Introduction Welcome to the technical support center for the crystallization of ethyl pyrrolo[2,1-f][1][][3]tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization of Ethyl Pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

Introduction

Welcome to the technical support center for the crystallization of ethyl pyrrolo[2,1-f][1][][3]triazine-7-carboxylate. This fused heterocyclic system is a key intermediate in the development of novel therapeutics, including kinase inhibitors and antiviral agents.[4][5][6] Achieving a crystalline final product with high purity, consistent morphology, and good yield is critical for downstream processing and ensuring the quality of the active pharmaceutical ingredient (API).[][7][8]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of crystallization and practical field experience. It is designed for researchers, chemists, and process scientists working on the development and scale-up of this important molecule.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of ethyl pyrrolo[2,1-f][1][][3]triazine-7-carboxylate. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Problem 1: My compound "oils out" and does not crystallize.

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as an immiscible, super-saturated liquid (an oil) instead of a solid crystalline lattice.[9][10][11] This is highly undesirable as the oil phase can trap impurities.[11][12]

Primary Causes:

  • High Supersaturation: The solution is too concentrated, or the cooling rate is too fast, causing the solute to come out of solution above its melting point or at a concentration that favors a liquid phase.[1][9]

  • Presence of Impurities: Impurities can depress the melting point of the solid, making it more prone to oiling out.[7][12]

  • Inappropriate Solvent Choice: The solvent may have excessively high solubility for the compound even at lower temperatures.

Troubleshooting Protocol for Oiling Out
  • Reduce Supersaturation Level:

    • Action: Re-heat the mixture until the oil redissolves completely. Add 10-20% more solvent to decrease the overall concentration.[12]

    • Rationale: Reducing the concentration lowers the supersaturation level, making it more likely for the system to remain in a single liquid phase until it reaches the temperature where nucleation can occur.[1][9]

  • Slow Down the Cooling Rate:

    • Action: Allow the solution to cool to room temperature naturally (slow cooling). If using a cooling bath, ensure the temperature is lowered gradually. For example, place the flask in a beaker of warm water and allow it to cool with the bath.[][13]

    • Rationale: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over the rapid nucleation that can lead to oiling.[1][14]

  • Introduce Seed Crystals:

    • Action: Once the solution has cooled slightly but before oiling occurs, add a few microscopic seed crystals of the desired product.[9][15][16]

    • Rationale: Seeding provides a template for crystallization to begin, bypassing the energy barrier for primary nucleation and guiding the formation of the desired crystalline form.[][15] It is a highly effective method to prevent oiling out.[9]

  • Change the Solvent System:

    • Action: If the above steps fail, a different solvent or a solvent/anti-solvent system may be required.[10][12] Experiment with solvents that have a lower dissolving power for the compound.

Problem 2: I get an amorphous precipitate or very fine powder, not distinct crystals.

The formation of an amorphous solid or microcrystalline powder indicates that nucleation occurred too rapidly and uncontrollably, a process often referred to as "crashing out."[12]

Primary Causes:

  • Excessive Supersaturation: Cooling the solution too quickly or using a highly effective anti-solvent can generate a very high level of supersaturation.[1][]

  • High Solute Concentration: The initial concentration of the compound in the hot solvent was too high.

  • Agitation: Excessive or vigorous stirring can sometimes induce rapid, widespread nucleation.

Troubleshooting Protocol for Amorphous Precipitate
  • Reduce the Rate of Supersaturation Generation:

    • Action: Re-dissolve the precipitate by heating. Add a small amount of additional solvent (5-10%) and allow the solution to cool much more slowly without agitation.[12]

    • Rationale: At high supersaturation, the rate of nucleation dominates over the rate of crystal growth, leading to a large number of very small particles.[1] By slowing down the cooling process, you allow more time for ordered crystal growth on a smaller number of nuclei.

  • Utilize a Solvent/Anti-Solvent System with Vapor Diffusion:

    • Action: Dissolve the compound in a small amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate). Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" (e.g., Hexane, Heptane) in which the compound is insoluble.[14][17]

    • Rationale: The anti-solvent vapor will slowly diffuse into the solvent, gradually reducing the compound's solubility. This very slow change in solvent composition is an excellent method for growing high-quality crystals from small amounts of material.[13][14]

  • Optimize Agitation:

    • Action: If using agitation, reduce the stirring speed. In many lab-scale crystallizations, gentle swirling or no agitation at all during the initial cooling phase can yield better crystals.

    • Rationale: While agitation helps with heat transfer, it can also promote secondary nucleation. Finding the right balance is key.

Problem 3: The crystal yield is very low.

A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor after filtration.[12]

Primary Causes:

  • Excessive Solvent: Using too much solvent to dissolve the compound initially.[12]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature to maximize precipitation.

  • Inappropriate Solvent Choice: The compound has significant solubility in the chosen solvent even at low temperatures.

Troubleshooting Protocol for Low Yield
  • Minimize the Amount of Hot Solvent:

    • Action: When preparing the solution, add the hot solvent portion-wise, ensuring you use only the minimum amount required to fully dissolve the solid.[17]

    • Rationale: This ensures the solution is fully saturated at the higher temperature, maximizing the amount of product that will crystallize upon cooling.

  • Maximize the Cooling Differential:

    • Action: After crystals have formed at room temperature, place the flask in an ice-water bath (0-4 °C) for at least 30 minutes before filtration.[17]

    • Rationale: The solubility of ethyl pyrrolo[2,1-f][1][][3]triazine-7-carboxylate will be significantly lower at reduced temperatures, driving more of the dissolved compound out of solution.

  • Concentrate the Mother Liquor:

    • Action: Collect the filtrate (mother liquor) after the first filtration. Reduce the volume of the solvent by 50-70% using a rotary evaporator and cool the concentrated solution again to obtain a "second crop" of crystals.[12]

    • Rationale: This allows you to recover additional material that remained in solution. Note that this second crop may be less pure than the first and should be analyzed separately.

  • Consider an Anti-Solvent Addition:

    • Action: If a suitable anti-solvent is known, it can be added slowly to the mother liquor to induce further precipitation.

    • Rationale: Adding a miscible solvent in which the compound is insoluble reduces the overall solubility of the compound in the mixed solvent system.

II. Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for crystallization?

A1: The ideal solvent is one where your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[18] The principle of "like dissolves like" is a good starting point; given the heterocyclic nature and the ester group of ethyl pyrrolo[2,1-f][1][][3]triazine-7-carboxylate, solvents of intermediate polarity are often effective.

A systematic screening process is highly recommended.

Table 1: Suggested Solvents for Initial Screening
Solvent ClassExample SolventsRationale & Expected Behavior
Alcohols Ethanol, Isopropanol (IPA)Good general-purpose polar protic solvents. Often show a strong temperature-dependent solubility profile.
Esters Ethyl Acetate (EtOAc)Medium polarity. Often a good choice for compounds containing ester functional groups.[19]
Ketones AcetoneA more polar aprotic solvent. Can be effective but may be too strong a solvent.
Ethers 2-Methyltetrahydrofuran (MeTHF)A greener alternative to THF with good solvating properties.
Aromatics TolueneA non-polar solvent. May be useful as an anti-solvent or for less polar analogs.
Nitriles Acetonitrile (ACN)A polar aprotic solvent. Often used in purification and can be a good crystallization solvent.[19]
Experimental Protocol: Solvent Screening
  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves or it becomes clear it is insoluble. Note the solubility at room temperature.

  • For tubes where the compound is sparingly soluble at room temperature, gently heat the mixture towards the solvent's boiling point.[20]

  • If the compound dissolves completely upon heating, you have a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. The best solvent will provide a high recovery of well-formed crystals.[20]

Q2: What is polymorphism and why should I be concerned about it?

A2: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[3][21][22] These different forms, called polymorphs, can have significantly different physical properties, including:

  • Solubility and Dissolution Rate[21]

  • Stability and Shelf-life[21]

  • Melting Point[21]

  • Crystal Shape (Morphology)[8]

For a pharmaceutical compound, an uncontrolled transformation from a desired metastable polymorph to a more stable but less soluble form can have profound negative impacts on the drug's efficacy and bioavailability.[7][21][23] Therefore, it is critical to identify and control the polymorphic form during development. Different crystallization conditions (solvent, cooling rate, temperature) can produce different polymorphs.[21][23]

Q3: What is supersaturation and how do I control it?

A3: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it thermodynamically should at a given temperature.[1][15][24] It is the fundamental driving force for both crystal nucleation (the birth of new crystals) and crystal growth.[1][25]

  • Low Supersaturation: Favors crystal growth over nucleation, leading to larger, more well-defined crystals.[1]

  • High Supersaturation: Favors nucleation over growth, often resulting in small crystals, amorphous powder, or oiling out.[1]

You can control supersaturation through several methods:

  • Cooling: Slowly decreasing the temperature of a saturated solution.[] The slower the cooling rate, the more controlled the increase in supersaturation.[1]

  • Solvent Evaporation: Slowly removing the solvent, thereby increasing the solute concentration.[14][26]

  • Anti-Solvent Addition: Slowly adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound.[13]

The relationship between these factors is visualized in the workflow below.

III. Visualization of Crystallization Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems, emphasizing the control of supersaturation.

G cluster_start Initial State cluster_process Process: Generate Supersaturation cluster_observe Observation & Troubleshooting cluster_solution Corrective Actions start Prepare Saturated Solution at High Temperature cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe oil_out Problem: 'Oiling Out' observe->oil_out Liquid droplets form amorphous Problem: Amorphous Solid observe->amorphous Fine powder forms good_crystals Success: Well-formed Crystals observe->good_crystals Crystals form action_oil 1. Re-heat & Add Solvent 2. Cool Slower 3. Add Seed Crystals oil_out->action_oil action_amorphous 1. Re-heat & Add Solvent 2. Use Vapor Diffusion amorphous->action_amorphous low_yield Problem: Low Yield good_crystals->low_yield Check mother liquor action_yield 1. Concentrate Mother Liquor 2. Cool to Lower Temp. low_yield->action_yield action_oil->cool Retry action_amorphous->cool Retry

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working with ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working with ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate —a privileged bridgehead nitrogen heterocycle critical to the development of kinase inhibitors and C-nucleoside analogs like Remdesivir[1].

Synthesizing and functionalizing this core presents unique challenges. The presence of multiple nucleophilic sites on the pyrrole precursor and the lability of the 7-carboxylate ester under basic cyclization conditions frequently lead to yield-destroying side reactions. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your workflows.

Pathway Visualization: Divergence Points for Side Reactions

To effectively troubleshoot, we must first map the mechanistic checkpoints where the synthesis commonly deviates from the desired pathway.

Workflow A Ethyl Pyrrole-2-carboxylate B N-Amination (NaH / NH2Cl) A->B Electrophilic attack C N-Aminopyrrole Intermediate B->C Desired Pathway F Side Reaction: C-Amination / Nitrile B->F Incomplete deprotonation (Aqueous conditions) D Cyclocondensation (Formamidine Acetate) C->D Ring closure E Ethyl pyrrolo[2,1-f][1,2,4] triazine-7-carboxylate D->E Desired Pathway G Side Reaction: Ester Hydrolysis D->G Protic Solvents / Aqueous Base

Caption: Synthesis workflow of pyrrolo-triazine core highlighting critical side-reaction divergence points.

Troubleshooting Guide & FAQs

Q1: During the cyclocondensation of the N-aminopyrrole intermediate, my LC-MS shows a major peak at [M-28] relative to the expected ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. What is causing this, and how do I prevent it?

Causality & Insight: An [M-28] mass shift (loss of the ethyl group, +H) strongly indicates ester hydrolysis (saponification) to the corresponding 7-carboxylic acid. This is a classic side reaction when cyclocondensation with formamidine acetate is performed in protic solvents (like ethanol) under basic conditions (e.g., K₂CO₃ or KOH). The ethoxide or hydroxide ions generated in situ readily attack the highly electrophilic carbonyl carbon of the 7-carboxylate. Solution: To preserve the ethyl ester, you must eliminate protic solvents and strong aqueous bases from the reaction matrix. Switch to an anhydrous, non-nucleophilic base such as potassium phosphate (K₃PO₄) suspended in acetonitrile or 1,4-dioxane[2]. This maintains the basicity required to drive the cyclization without providing the nucleophiles necessary for saponification.

Q2: My N-amination step using hydroxylamine-O-sulfonic acid (HOSA) yields significant amounts of C-aminated and nitrile byproducts. How can I drive regioselectivity toward the pyrrole nitrogen?

Causality & Insight: Pyrroles are ambient nucleophiles. Under neutral or weakly basic aqueous conditions, the electron-rich carbon centers (particularly C3 and C5) compete with the nitrogen lone pair for the electrophilic nitrogen of HOSA. Reacting pyrrole-2-carboxylate derivatives with HOSA in aqueous KOH can yield up to 37% of unwanted C-functionalized nitriles due to these competing pathways[3]. Solution: Regioselective N-amination requires the complete deprotonation of the pyrrole NH to form the highly nucleophilic pyrrolide anion prior to the introduction of the aminating agent. Use a strong base like Sodium Hydride (NaH) in anhydrous THF at 0 °C, followed by the slow addition of an anhydrous aminating agent like monochloramine (NH₂Cl). This strategy forces the electrophile to react exclusively at the nitrogen, boosting yields to >70%[3].

Q3: The N-amination step is hazardous at scale due to the instability of reagents like NH₂Cl. Is there an alternative route to build the pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate core without direct N-amination?

Causality & Insight: Direct electrophilic N-amination is notoriously difficult to scale safely due to the explosive potential and toxicity of chloramines and HOSA derivatives. Solution: An alternative, field-proven strategy involves pre-installing the N-N bond using a hydrazine derivative. Instead of starting from a pyrrole and aminating it, you can construct the pyrrole ring already containing the N-N bond. This is achieved by reacting a stable bromoaldehyde intermediate with tert-butyl carbazate. This approach, followed by condensation with ammonium carbonate, safely generates the pyrrolotriazine core and is highly scalable for process chemistry[4].

Quantitative Data: Optimization of Core Formation

The following table summarizes the causal relationship between reaction conditions and the distribution of desired products versus side reactions during the synthesis of the pyrrolo[2,1-f][1,2,4]triazine core.

Reaction StepReagents / ConditionsMajor Side ProductTarget Yield (%)Side Product Yield (%)
N-Amination (Aqueous)HOSA, KOH (aq)C-aminated pyrrole / Nitrile43%37%
N-Amination (Anhydrous)NaH, NH₂Cl, THFUnreacted starting material71%< 5%
Cyclocondensation (Protic)Formamidine acetate, K₂CO₃, EtOH7-carboxylic acid (Hydrolysis)66%15 - 20%
Cyclocondensation (Aprotic)Formamidine acetate, K₃PO₄, DioxaneNone (Trace oligomers)81%< 2%

Data synthesized from comparative process optimizations[3],[2].

Self-Validating Experimental Protocols

To ensure reproducibility and minimize side reactions, follow these step-by-step methodologies. Each protocol includes built-in In-Process Controls (IPCs) to validate the integrity of the reaction before proceeding.

Protocol 1: Regioselective N-Amination via Pyrrolide Anion

Objective: Prevent C-amination by ensuring quantitative generation of the pyrrolide anion.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (10 mL/g) at 0 °C under a strict nitrogen atmosphere. Slowly add a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in THF dropwise over 15 minutes.

  • Validation Checkpoint 1 (Visual): Stir for 30 minutes. Hydrogen gas evolution must completely cease, indicating the quantitative formation of the pyrrolide anion. If bubbling continues, do not proceed to step 3.

  • Amination: Dropwise add a freshly prepared, anhydrous solution of monochloramine (NH₂Cl) in ether (1.5 eq) while maintaining the internal reaction temperature strictly below 5 °C to prevent degradation of the aminating agent.

  • Validation Checkpoint 2 (IPC): After 2 hours, sample 10 µL, quench in LC-MS grade MeOH, and analyze. The starting material peak must be <5% relative to the [M+16] product peak.

  • Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Anhydrous Cyclocondensation to Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Objective: Prevent saponification of the 7-carboxylate ester during ring closure.

  • Preparation: Charge a dry, argon-purged flask with the N-aminopyrrole-2-carboxylate intermediate (1.0 eq) and formamidine acetate (3.0 eq).

  • Solvent & Base Matrix: Add anhydrous 1,4-dioxane (10 mL/g of substrate) followed by finely milled, anhydrous K₃PO₄ (3.5 eq).

    • Mechanistic Note: Milling K₃PO₄ increases the surface area for the heterogeneous reaction, compensating for its lack of solubility in dioxane while keeping the reaction strictly anhydrous.

  • Heating: Heat the suspension to 90 °C under vigorous stirring (minimum 600 RPM) to maintain the suspension.

  • Validation Checkpoint (IPC): After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is successful if the product peak [M+H]⁺ is dominant. If a peak at [M-28] (carboxylic acid) is observed, atmospheric moisture has breached the system or the reagents were not properly dried.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the phosphate salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).

References
  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: PubMed Central (PMC) URL:[Link]

  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1,2,4]triazines Source: PubMed URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Production

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks in the scale-up of pyrrolo[2,1-f][1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks in the scale-up of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. This privileged bicyclic scaffold is a fundamental building block for numerous kinase inhibitors and antiviral nucleoside analogs[1]. Transitioning from bench-scale discovery to multi-kilogram pilot production introduces severe challenges in thermal safety, chemoselectivity, and mass efficiency.

This guide dissects the mechanistic causality behind these issues and provides self-validating protocols to ensure robust, safe, and high-yielding campaigns.

Process Workflow

G SM Pyrrole-2-carboxylate Starting Material Amination N-Amination (Monochloramine) SM->Amination Step 1: Base, <5 min Intermediate1 N-Aminopyrrole Intermediate Amination->Intermediate1 Cyanation Cyanation / Formylation (Continuous Flow) Intermediate1->Cyanation Step 2: Vilsmeier Reagent Intermediate2 Functionalized N-Aminopyrrole Cyanation->Intermediate2 Cyclization Cyclization (Formamidine Acetate) Intermediate2->Cyclization Step 3: Heat, 1.1 eq NaH Product Pyrrolo[2,1-f][1,2,4]triazine- 7-carboxylate Cyclization->Product

Scale-up synthetic workflow for pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate highlighting key steps.

Troubleshooting Guides & FAQs

Q1: During the N-amination of the pyrrole-2-carboxylate precursor, we experience severe thermal runaway risks and inconsistent yields when using Hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DnpONH2). How can we safely scale this step?

A1: The causality of your thermal runaway lies in the inherent instability and shock-sensitivity of HOSA and DnpONH2 at elevated temperatures, coupled with the highly exothermic nature of electrophilic N-amination. At the bench scale, rapid heat dissipation masks this issue. However, in a pilot reactor, the Maximum Temperature of the Synthesis Reaction (MTSR) can easily exceed the boiling point of the solvent, violating Stoessel's Rules of thermal safety[2].

The Solution: Switch your amination reagent to monochloramine (NH₂Cl). Monochloramine can be generated in situ or prepared easily from inexpensive commercial bleach (NaClO) and ammonium chloride[3]. It is significantly superior for the electrophilic amination of heterocycles. The reaction is extremely rapid (occurring in <5 minutes) and limits the total reaction volume, allowing for effective cycle times and up to 90% solvent recycling[4].

Q2: In the cyanation/formylation step using the Vilsmeier-Haack reagent, our pilot plant reports a massive exotherm (ΔTad > 84 °C) and poor chemoselectivity, yielding a 1:1 mixture of reactive and non-reactive regioisomers. What is the mechanistic cause and the scalable fix?

A2: The Vilsmeier-Haack formylation/cyanation proceeds via a highly reactive chloroiminium ion. The addition of the N-aminopyrrole to this reagent triggers a rapid, highly exothermic cascade. Differential Scanning Calorimetry (DSC) typically reveals two distinct exothermic events (e.g., starting at ~148 °C and ~210 °C)[2]. Poor mixing in batch reactors at scale leads to localized hot spots, which degrades chemoselectivity and promotes the formation of off-target regioisomers (like the non-reactive pyrrole-2-carbonitrile variants)[3].

The Solution: Implement a Continuous Flow (CF) reactor for this step. Continuous flow microreactors provide superior mass and heat transfer, instantly dissipating the exotherm and tightly controlling the residence time. By utilizing continuous flow with inline IR-analysis, you can maintain the thermally unstable intermediates at optimal temperatures, drastically improving the chemoselectivity and boosting the yield of the desired functionalized intermediate to >90%[5].

Q3: Our final cyclization to the pyrrolo[2,1-f][1,2,4]triazine core using formamidine acetate drops from an 85% yield at the bench to ~55% upon scale-up. We also observe significant unreacted starting material. Why?

A3: This yield attrition is a classic mass-transfer limitation combined with improper base stoichiometry during scale-up. The condensation of the aminated intermediate with formamidine acetate requires precise deprotonation. If you are using sodium hydride (NaH), slight moisture ingress at scale or inefficient agitation in the biphasic solid-liquid mixture will quench the base, leaving unreacted starting material.

The Solution: Process optimization studies have demonstrated that exactly 1.1 equivalents of sodium hydride is the optimal condition for this specific process[2]. Ensure the reactor is rigorously inerted. Alternatively, for a more robust scale-up avoiding NaH, consider using a combination of n-BuLi/i-Pr₂NH or optimized organic bases if compatible with your specific carboxylate protecting group[6]. Recrystallization of the crude mixture from MTBE/heptane will afford high-quality triazine (>99.9% area purity)[2].

Quantitative Data: Scale-Up Metrics & Thermal Safety

Table 1: Comparison of Reagents and Process Conditions for Pyrrolotriazine Scale-Up

Reaction StepReagent / MethodBench YieldPilot YieldThermal Hazard (ΔTad)Scale-Up Suitability
N-Amination HOSA / DnpONH₂70 - 80%40 - 50%High (Shock sensitive)Poor (Safety risks)
N-Amination Monochloramine (NH₂Cl)90%90%Low (Controlled)Excellent
Cyanation / Formylation Batch Vilsmeier-Haack85%43%84 °CPoor (Regioisomer mix)
Cyanation / Formylation Continuous Flow92%92%Mitigated via FlowExcellent
Cyclization Formamidine Acetate (Excess NaH)85%55%ModerateModerate (Impurity formation)
Cyclization Formamidine Acetate (1.1 eq NaH)87%87.5%ModerateExcellent
Self-Validating Experimental Protocol: Pilot-Scale Synthesis

Objective: Synthesis of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate via a highly atom-economic, scalable route. Self-Validation Principle: Each step includes an In-Process Control (IPC) that must be met before proceeding, ensuring causality between chemical conversion and downstream success.

Step 1: N-Amination using Monochloramine

  • Preparation: In a jacketed reactor, prepare monochloramine in situ by adding commercial bleach (NaClO, 1.2 eq) to a buffered solution of NH₄Cl (1.5 eq) at 0 °C.

  • Reaction: Charge the reactor with the pyrrole-2-carboxylate derivative (1.0 eq) dissolved in MTBE/DMF (2:1, 15 volumes).

  • Addition: Dose the monochloramine solution into the reactor over 30 minutes, maintaining the internal temperature < 5 °C.

  • IPC Check (Validation Gate): Sample the reaction 5 minutes post-addition. Analyze via HPLC. Proceed only if starting material is < 2%. (The reaction should be nearly instantaneous).

  • Workup: Phase separate, extract the aqueous layer with MTBE, and concentrate the combined organics to 5 volumes.

Step 2: Continuous Flow Cyanation/Formylation

  • Setup: Prime a continuous flow microreactor system. Set the reactor zone temperature to 20 °C.

  • Feed A: N-Aminopyrrole intermediate in DMF.

  • Feed B: Vilsmeier reagent (prepared from POCl₃ and DMF).

  • Execution: Pump Feed A and Feed B at a 1:1.1 molar ratio into the mixing T-junction with a residence time of 3.6 minutes[7].

  • IPC Check (Validation Gate): Inline IR-analysis or offline HPLC. Ensure the ratio of desired regioisomer to off-target isomer is > 95:5.

  • Quench: Route the reactor effluent directly into a stirred vessel containing cold aqueous buffer to quench the reactive chloroiminium intermediate.

Step 3: Cyclization to the Triazine Core

  • Reaction: Transfer the functionalized intermediate to a dry, inerted reactor. Add formamidine acetate (1.5 eq).

  • Base Addition: Carefully charge exactly 1.1 equivalents of NaH (60% dispersion in mineral oil) in portions to control hydrogen evolution[2].

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • IPC Check (Validation Gate): HPLC analysis. Triazine core formation must be > 90% conversion.

  • Purification: Quench with water, extract with ethyl acetate, and perform a recrystallization from MTBE/heptane to yield the pure pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

References
  • Paymode, D. J., et al. "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters, 2020.
  • "A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights." Organic Process Research & Development, 2026.
  • "Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited." SciELO, 2021.
  • "Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons." Semantic Scholar, 2024.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate vs. Traditional Triazine Scaffolds

As drug discovery programs increasingly target complex kinase networks and viral RNA polymerases, the selection of the right heterocyclic building block is paramount. While traditional 1,2,4-triazines and 1,3,5-triazines...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinase networks and viral RNA polymerases, the selection of the right heterocyclic building block is paramount. While traditional 1,2,4-triazines and 1,3,5-triazines have historical utility, the pyrrolo[2,1-f][1,2,4]triazine core has emerged as a highly privileged purine bioisostere. Specifically, ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate offers a uniquely functionalizable vector that accelerates the divergent synthesis of both antiviral C-nucleosides and targeted kinase inhibitors.

This guide objectively compares the performance, stability, and synthetic utility of this advanced scaffold against alternative triazine building blocks, supported by mechanistic insights and validated experimental protocols.

Mechanistic Superiority: The Purine Bioisostere Advantage

The structural architecture of a drug scaffold directly dictates its pharmacokinetic profile and target engagement.

  • 1,3,5-Triazines (s-Triazines): Characterized by high electrophilicity, these are primarily utilized for sequential nucleophilic aromatic substitution ( SN​Ar ). While excellent for synthesizing covalent linkers, PROTACs, or herbicides, they lack the hydrogen-bond donor/acceptor geometry required to mimic endogenous purines effectively.

  • 1,2,4-Triazines: Often employed in inverse electron-demand Diels-Alder (iEDDA) click chemistry. However, their electron-deficient nature makes them susceptible to nucleophilic degradation and cycloadditions, limiting their metabolic stability in vivo.

  • Pyrrolo[2,1-f][1,2,4]triazines: This bicyclic system perfectly mimics the hydrogen-bonding face of adenine and guanine. Crucially, when utilized in nucleoside analogs (such as the antiviral Remdesivir), it forms a C-C glycosidic bond (a C-nucleoside) rather than a traditional C-N bond[1]. This causality is critical: the C-C bond renders the molecule highly resistant to enzymatic cleavage by nucleoside phosphorylases, dramatically extending its intracellular half-life. Furthermore, in oncology, the nitrogen atoms in the triazine ring form critical bidentate hydrogen bonds with the ATP-binding hinge region of kinases like VEGFR-2 and FGFR-1[2].

Quantitative Scaffold Comparison

The table below summarizes the comparative performance metrics of these building blocks in medicinal chemistry.

Property / ScaffoldPyrrolo[2,1-f][1,2,4]triazine1,2,4-Triazine1,3,5-Triazine
Primary Utility Kinase inhibitors, Antiviral C-nucleosidesiEDDA click chemistry, fluorophoresCovalent modifiers, PROTAC linkers
Purine Isosterism Excellent (Mimics Adenine/Guanine)PoorPoor
Metabolic Stability High (Resists phosphorylase cleavage)Moderate (Prone to cycloadditions)Moderate (Susceptible to hydrolysis)
Primary Functionalization Cross-coupling, Ester derivatizationDiels-Alder reactionsTemperature-controlled SN​Ar
Representative Drugs Remdesivir, AvapritinibTirapazamineEnasidenib, Altretamine

The 7-Carboxylate Vector: Strategic Functionalization

The inclusion of the ethyl ester at the 7-position of the pyrrolo[2,1-f][1,2,4]triazine core provides a highly versatile synthetic handle[3]. Unlike unsubstituted cores that require harsh electrophilic halogenation for late-stage functionalization, the 7-carboxylate allows for mild, divergent pathways:

  • Pathway A (Amidation): Hydrolysis to the carboxylic acid followed by amide coupling yields potent kinase inhibitors.

  • Pathway B (Reduction): Reduction to the aldehyde or alcohol facilitates C-glycosylation, yielding antiviral nucleoside precursors.

Workflow Core Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Pathway A Reduction Ester Reduction (DIBAL-H, -78°C) Core->Reduction Pathway B Amidation Amide Coupling (HATU, DIPEA) Hydrolysis->Amidation Glycosylation C-Glycosylation (Lewis Acid) Reduction->Glycosylation Kinase Kinase Inhibitors (VEGFR-2, FGFR, EGFR) Amidation->Kinase Antiviral Antiviral C-Nucleosides (RNA Polymerase Inhibitors) Glycosylation->Antiviral

Divergent synthetic workflows utilizing the 7-carboxylate vector for drug discovery.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the transformation of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate into a functional kinase inhibitor intermediate, followed by its biological validation.

Protocol 1: Synthesis of Pyrrolo[2,1-f][1,2,4]triazine-7-carboxamides

Causality: The ethyl ester is robust enough to survive core ring assembly but is easily hydrolyzed under mild basic conditions (LiOH) to prevent degradation of the electron-rich pyrrole ring. HATU is selected as the coupling reagent due to its superior efficiency in forming sterically hindered amides without promoting side reactions.

Step-by-Step Methodology:

  • Saponification: Dissolve ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (3.0 eq) and stir at 25°C for 4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the ester peak ( [M+H]+ ) completely shifts to the more polar carboxylic acid mass.

  • Isolation: Acidify the mixture with 1M HCl to pH 3–4 to precipitate the carboxylic acid. Filter, wash with cold water, and dry under high vacuum. Note: Avoid organic extraction if the resulting acid is highly water-soluble.

  • Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active OAT ester.

  • Coupling: Add the desired substituted aniline (1.1 eq) and stir for 12 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

Causality: To validate the synthesized amides as ATP-competitive inhibitors, a luminescence-based ATP depletion assay is utilized. This assay directly measures residual ATP post-reaction, which is inversely proportional to kinase activity[4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 384-well white microplate with serial dilutions of the synthesized pyrrolo-triazine derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly: Add recombinant VEGFR-2 kinase domain, ATP (set at the specific Km​ concentration for VEGFR-2 to ensure competitive binding dynamics), and poly(Glu,Tyr) peptide substrate in assay buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl2​ ).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo® reagent to halt the reaction and generate the luminescent signal.

  • Validation & Analysis: Read luminescence using a microplate reader. Calculate the IC50​ using non-linear regression. Self-Validation: Always include Sorafenib as a positive control; the assay is only validated if Sorafenib yields an IC50​ within its known literature range (20–40 nM).

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega.[Link]

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research.[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI Molecules.[Link]

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry.[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof (Kinase-Glo Assay Protocol).

Sources

Comparative

HPLC Validation Methods for Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with privileged heterocyclic scaffolds. Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with privileged heterocyclic scaffolds. Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a critical intermediate in the synthesis of advanced kinase inhibitors and C-nucleoside antivirals[1]. However, its structural properties—specifically the electron-rich pyrrole fused to an electron-deficient triazine, combined with a hydrolytically sensitive C-7 ester—present unique chromatographic challenges.

This guide objectively compares high-performance liquid chromatography (HPLC) platforms for the purity assessment of this compound, explains the causality behind optimal mobile phase selection, and provides a fully self-validating Ultra-High Performance Liquid Chromatography (UHPLC) methodology grounded in ICH Q2(R2) guidelines.

The Analytical Challenge: Causality in Method Design

When designing a separation method for ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, three primary chemical behaviors dictate our chromatographic choices:

  • Basic Nitrogen Interactions: The multiple nitrogen atoms in the triazine ring can undergo secondary interactions with residual silanols on silica-based stationary phases. If analyzed at an unbuffered, neutral pH, this results in severe peak tailing.

  • Ester Hydrolysis: The C-7 ethyl ester is susceptible to hydrolysis[2]. Using highly basic mobile phases (pH > 8.0) to suppress nitrogen ionization will inadvertently degrade the analyte into pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid during the run.

  • Regioisomeric Impurities: Process synthesis often generates closely related regioisomers (e.g., substitution at C-5 instead of C-7). These isomers have nearly identical partition coefficients (LogP), making them notoriously difficult to resolve on standard 5 µm C18 columns.

To solve this, we must operate at a mildly acidic pH (e.g., pH 5.0) using a volatile buffer like Ammonium Acetate. This masks silanol activity, prevents ester hydrolysis, and ensures mass spectrometry (LC-MS) compatibility for unknown impurity identification.

ImpurityProfile API Ethyl pyrrolo[2,1-f][1,2,4] triazine-7-carboxylate Acid 7-Carboxylic Acid (Hydrolysis Impurity) API->Acid H2O / pH extremes Regio Regioisomers (Synthesis Impurity) API->Regio Process-related Oxide N-Oxides (Oxidative Degradation) API->Oxide Peroxides / Air

Common degradation pathways and process impurities for pyrrolotriazine esters.

Platform Comparison: RP-HPLC vs. UHPLC vs. HILIC

To determine the optimal analytical platform, we must compare standard Reverse-Phase HPLC (RP-HPLC), UHPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).

As shown in Table 1 , while HILIC is excellent for retaining the highly polar 7-carboxylic acid degradant, it fails to adequately retain the lipophilic parent ester. Standard RP-HPLC provides adequate retention but lacks the theoretical plates ( N ) required to achieve baseline resolution ( Rs​>2.0 ) between the C-7 ester and its C-5 regioisomer. UHPLC (Sub-2 µm C18) emerges as the superior choice, leveraging the van Deemter equation to maintain high efficiency at higher flow rates, thereby resolving critical pairs in under 8 minutes.

Table 1: Performance Comparison of Chromatographic Platforms
ParameterRP-HPLC (5 µm C18)UHPLC (1.7 µm C18)HILIC (1.7 µm Amide)
Primary Mechanism Hydrophobic partitioningHigh-efficiency partitioningPolar/Hydrogen bonding
Run Time 25–30 minutes8–10 minutes15 minutes
Regioisomer Resolution ( Rs​ ) Marginal (1.2 - 1.5)Excellent (> 2.5) Poor (< 1.0)
Polar Impurity Retention Poor (elutes near void)ModerateExcellent
Solvent Consumption High (~25 mL/run)Low (~3 mL/run) Medium (~6 mL/run)

Optimized UHPLC Protocol for Purity Assessment

The following is a self-validating, step-by-step UHPLC methodology optimized for the purity analysis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm. (The ethylene-bridged hybrid particle resists dissolution at varying pH and provides sharp peaks for basic heterocycles).

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 5.0 with dilute Acetic Acid.

  • Mobile Phase B: MS-grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C (Crucial for reducing mobile phase viscosity and improving mass transfer of the aromatic system).

  • Detection: UV at 254 nm (PDA detector for peak purity assessment).

  • Injection Volume: 1.0 µL.

Gradient Program
  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 1.0 - 6.0 min: 5% to 60% B (Linear gradient for regioisomer separation)

  • 6.0 - 7.0 min: 60% to 95% B (Column wash)

  • 7.0 - 8.5 min: 5% B (Re-equilibration)

Self-Validating Execution Workflow

A robust analytical method must prove its validity during every sequence. Execute the sequence in this exact order:

  • Blank Injection (Diluent - 50:50 Water:Acetonitrile): Verifies absence of carryover and baseline artifacts.

  • Sensitivity Check (LOQ Standard - 0.05% of target concentration): Ensures the Signal-to-Noise (S/N) ratio is 10.

  • System Suitability Test (SST): Inject a resolution mixture containing the API and the C-5 regioisomer. Acceptance Criteria: Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 15,000. Do not proceed if SST fails.

  • Sample Analysis: Bracket unknown samples with a working standard every 6 injections to monitor retention time drift ( 2.0% RSD).

Method Validation Framework (ICH Q2 Compliant)

To ensure the method is fit for regulatory submissions, it must be validated according to ICH Q2(R2) guidelines. The logical progression of validation ensures that foundational parameters (like Specificity) are proven before quantitative parameters (like Accuracy) are tested.

ValidationWorkflow Start Method Development Specificity Specificity (Resolution > 2.0) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Precision Precision (RSD < 2.0%) Linearity->Precision Accuracy Accuracy (Recovery 98-102%) Precision->Accuracy Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness Validated Validated Method Robustness->Validated

Logical workflow for ICH Q2-compliant HPLC method validation.

Table 2: Representative Validation Data Summary

The following table summarizes the expected experimental validation data for the optimized UHPLC method, demonstrating its reliability for routine batch release.

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity (Forced Degradation) Peak purity angle < thresholdNo co-elution; Peak purity passedPass
Linearity (API) R2≥0.999 (25% to 150%) R2=0.9998 Pass
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.65%Pass
Accuracy (Spike Recovery) 98.0% – 102.0% recovery99.4% – 100.8%Pass
Limit of Quantitation (LOQ) S/N 100.03 µg/mL (S/N = 14)Pass
Robustness Rs​≥2.0 under varied conditionsMin Rs​=2.3 at 38°C / pH 5.2Pass

Conclusion

For the purity assessment of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, standard RP-HPLC lacks the resolving power necessary to separate critical regioisomers, while HILIC fails to retain the parent ester. By migrating to a UHPLC platform with a sub-2 µm C18 stationary phase and a pH 5.0 ammonium acetate buffer , analysts can suppress silanol interactions, prevent ester hydrolysis, and achieve baseline resolution of all process impurities in under 8 minutes. Implementing the self-validating system suitability checks outlined above ensures absolute confidence in batch-to-batch data integrity.

References

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines. ResearchGate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase. PubMed (NIH).
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Validation

comparative reactivity of pyrrolo[2,1-f][1,2,4]triazines in Suzuki coupling

Executive Summary & Mechanistic Rationale The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structural motif in modern drug discovery, serving as a core pharmacophore in broad-spectrum antivirals (e.g., Remdesiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structural motif in modern drug discovery, serving as a core pharmacophore in broad-spectrum antivirals (e.g., Remdesivir) and selective kinase inhibitors[1]. Structurally, it is a purine bioisostere characterized by a bridgehead nitrogen.

To successfully functionalize this scaffold via Suzuki-Miyaura cross-coupling, one must master its dichotomous electronic nature:

  • The 1,2,4-Triazine Ring (C-2, C-4): Highly electron-deficient. Halogens at these positions undergo rapid oxidative addition by Pd(0) catalysts.

  • The Pyrrole Ring (C-5, C-6, C-7): Electron-rich due to electron donation from the bridgehead nitrogen. Halogens here are resistant to oxidative addition but highly susceptible to electrophilic aromatic substitution (EAS)[2].

This guide objectively compares the site-selective reactivity of the pyrrolo[2,1-f][1,2,4]triazine scaffold, contrasts it with alternative heterocycles, and provides self-validating protocols for controlled functionalization[3].

Visualizing the Reactivity Landscape

ReactivityMap A Pyrrolo[2,1-f][1,2,4]triazine B Triazine Ring (C-2, C-4) Electron-Deficient A->B C Pyrrole Ring (C-5, C-6, C-7) Electron-Rich A->C D Fast Oxidative Addition (Suzuki & SNAr) B->D E Electrophilic Halogenation (C-7 > C-5 > C-6) C->E F Controlled Suzuki Coupling (Requires Active Pd) E->F

Electronic distribution and site-selective reactivity pathways.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Rate: C-4 > C-2 >> C-7 > C-5 TransMet Transmetalation OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Suzuki-Miyaura catalytic cycle highlighting the oxidative addition rate hierarchy.

Comparative Reactivity Profiling

Intra-Scaffold Reactivity: Position vs. Position

The success of a multi-step cross-coupling strategy relies on exploiting the inherent reactivity gradients of the scaffold. The table below summarizes the causality behind the reactivity at each position.

PositionRing SystemReactivity toward EAS (Halogenation)Reactivity toward Suzuki CouplingMechanistic Causality
C-7 PyrroleHighest (1st to halogenate)ModerateThe bridgehead nitrogen stabilizes the Wheland intermediate during EAS. The resulting C-X bond is electron-rich, requiring active Pd ligands (e.g., dppf) for Suzuki coupling[3].
C-5 PyrroleHigh (2nd to halogenate)Low-ModerateSecondary site for EAS. Steric hindrance from the adjacent bridgehead nitrogen slightly impedes oxidative addition.
C-6 PyrroleLowLowLeast nucleophilic position on the pyrrole ring. Halogenation here typically requires forcing conditions or blocking C-5/C-7[2].
C-4 TriazineUnreactiveHighest The electron-withdrawing triazine nitrogens severely lower the LUMO of the C-4 C-X bond, making it highly susceptible to rapid Pd(0) oxidative addition.
C-2 TriazineUnreactiveHighSimilar to C-4, but slightly less reactive due to its position between two nitrogens, which can cause competitive catalyst coordination.
Inter-Scaffold Reactivity: Pyrrolo[2,1-f][1,2,4]triazine vs. Pyrrolo[2,3-d]pyrimidine

When designing kinase inhibitors, medicinal chemists often choose between these two bioisosteres.

PropertyPyrrolo[2,1-f][1,2,4]triazinePyrrolo[2,3-d]pyrimidine (7-Deazapurine)
Bridgehead Atom Nitrogen (N-4a)Carbon
Pyrrole Ring Electronics Moderately electron-richHighly electron-rich
EAS Selectivity Strictly C-7 > C-5C-5 is highly reactive
Suzuki Coupling at Pyrrole Requires elevated temps (80-100 °C)Proceeds under milder conditions (60-80 °C)
Metabolic Stability Higher (lower susceptibility to oxidation)Lower (prone to pyrrole ring oxidation)

Causality Insight: The bridgehead nitrogen in the triazine scaffold pulls electron density away from the pyrrole ring via inductive effects, making the pyrrole ring less electron-rich than its pyrimidine counterpart. This slightly dampens Suzuki reactivity but significantly improves the metabolic stability of the final drug candidate[1].

Self-Validating Experimental Protocols

To leverage the comparative data above, the following protocols demonstrate how to achieve absolute chemoselectivity and regioselectivity. Every step is designed as a self-validating system where visual or thermal cues confirm mechanistic success.

Protocol 1: Regioselective Bromination at C-7

Objective: Install a cross-coupling handle exclusively at the C-7 position.

  • Preparation: Dissolve pyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -20 °C. Causality: Low temperatures suppress kinetic over-bromination at the C-5 position, ensuring strict C-7 selectivity.

  • Halogenation: Add N-bromosuccinimide (NBS) (1.05 equiv) dropwise as a solution in DMF.

  • Validation: The solution will temporarily turn yellow (formation of the charge-transfer complex) and fade as the Wheland intermediate rearomatizes.

  • Quench & Isolate: After 1 hour, quench with 10% aqueous sodium thiosulfate. Extract with EtOAc. The crude NMR should show a disappearance of the C-7 proton doublet (typically around 6.8 ppm) while retaining the C-5 and C-6 signals[2].

Protocol 2: Chemoselective Suzuki Coupling at C-4

Objective: Selectively couple an aryl boronic acid at C-4 in the presence of a C-7 bromide (using 4,7-dibromopyrrolo[2,1-f][1,2,4]triazine).

  • Preparation: Charge a Schlenk flask with 4,7-dibromopyrrolo[2,1-f][1,2,4]triazine (1.0 equiv), arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).

  • Controlled Heating: Heat the mixture to 60 °C for 4 hours. Causality: At 60 °C, the electron-deficient C-4 bromide undergoes rapid oxidative addition. The electron-rich C-7 bromide remains completely inert at this temperature, preventing double-coupling.

  • Validation: TLC monitoring (Hexanes/EtOAc) will show the clean formation of a single, more polar spot. If the temperature exceeds 80 °C, a second, highly fluorescent spot (di-coupled product) will begin to appear.

  • Workup: Filter through a pad of Celite to remove Pd black, concentrate, and purify via flash chromatography.

References

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development - ACS Publications.[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.[Link]

  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. ResearchGate.[Link]

Sources

Comparative

benchmarking ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate derivatives in vitro

Benchmarking Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Derivatives: An In Vitro Comparison Guide As targeted kinase therapy evolves, the search for novel, patent-busting chemotypes with superior pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Derivatives: An In Vitro Comparison Guide

As targeted kinase therapy evolves, the search for novel, patent-busting chemotypes with superior pharmacokinetic profiles has intensified. The pyrrolo[2,1-f][1,2,4]triazine scaffold has emerged as a highly privileged bioisostere for quinazolines, purines, and pyrimidines. Specifically, derivatives synthesized from the building block ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-44-8) have demonstrated exceptional potency as ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and lipid kinases such as PI3K[1][2].

This guide provides an objective benchmarking analysis for drug development professionals, comparing the in vitro performance of these derivatives against standard clinical alternatives, supported by self-validating experimental protocols.

Mechanistic Rationale & Target Landscape

The nitrogen-rich core of the pyrrolo[2,1-f][1,2,4]triazine ring system allows it to act as a highly efficient hydrogen-bond donor/acceptor within the highly conserved ATP-binding hinge region of kinases[3]. By modifying the 7-carboxylate position, medicinal chemists can fine-tune the vector projecting into the solvent-exposed region or the selectivity pocket, dictating whether the molecule acts as a pan-kinase inhibitor or a highly selective agent (e.g., PI3Kδ over PI3Kα)[1][3].

G RTK Receptor Tyrosine Kinases (VEGFR-2 / FGFR) PI3K PI3K (p110α / p110δ) RTK->PI3K Activation AKT AKT / PKB PI3K->AKT PIP2 to PIP3 mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Derivatives Inhibitor->RTK Inhibitor->PI3K ATP-competitive Inhibition

Dual inhibition of VEGFR-2 and PI3K signaling pathways by pyrrolo-triazine derivatives.

In Vitro Benchmarking Data

To objectively evaluate the efficacy of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate derivatives, we benchmarked representative lead compounds from recent literature against established clinical inhibitors.

Table 1: Kinase Inhibition (Biochemical IC₅₀)

The derivatives demonstrate nanomolar to sub-nanomolar potency. Notably, advanced derivatives (e.g., Compound 41) exhibit extreme selectivity for PI3Kδ, outperforming the benchmark Idelalisib[3], while other derivatives show potent anti-angiogenic properties via VEGFR-2 inhibition comparable to Sorafenib[2].

Compound Class / NamePrimary TargetIC₅₀ (nM)Benchmark AlternativeBenchmark IC₅₀ (nM)Selectivity Profile
Derivative 14a [1]PI3Kα / PI3Kδ122 / 119LY294002~1,400Dual α/δ inhibitor
Derivative 41 [3]PI3Kδ2.0Idelalisib2.5>100-fold over PI3Kα/β
Derivative 13a [2]VEGFR-211.9Sorafenib20.0High over FGFR/PDGFR
Derivative 12a [2]FGFR46,710Sunitinib>5,000Moderate off-target
Table 2: Cellular Anti-Proliferative Activity (GI₅₀)

Biochemical affinity does not always translate to cellular efficacy due to membrane permeability issues. The table below highlights the cellular growth inhibition (GI₅₀) across standard human cancer cell lines.

CompoundCell Line (Origin)GI₅₀ (µM)Cellular Efficacy vs. Benchmark
Derivative 14a MCF-7 (Breast)1.85Superior to LY294002 (GI₅₀ > 10 µM)
Derivative 13a HUVEC (Endothelial)0.08Comparable to Sorafenib (GI₅₀ ~0.05 µM)
Derivative 41 SU-DHL-6 (B-cell)0.015Equivalent to Idelalisib

Self-Validating Experimental Protocols

As an application scientist, I emphasize that robust benchmarking requires orthogonal validation. Relying solely on a single assay modality often leads to false positives due to compound auto-fluorescence or metabolic interference. The following protocols establish a self-validating workflow.

Workflow Prep Compound Prep (Serial Dilution) Enzyme Kinase + Substrate Incubation Prep->Enzyme Detection TR-FRET / Radiometric Detection Enzyme->Detection ATP addition Analysis IC50 Calculation (Non-linear Regression) Detection->Analysis Validation Orthogonal Cell Assay (SRB / CTG) Analysis->Validation Hit Triage

Self-validating in vitro benchmarking workflow for evaluating kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Pyrrolo-triazine derivatives often possess inherent UV/Vis absorbance that can quench standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This completely eliminates short-lived background auto-fluorescence from the test compounds, ensuring trustworthy IC₅₀ data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate derivatives in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme/Substrate Addition: Add 5 µL of 2X PI3Kδ or VEGFR-2 enzyme/lipid substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding to the ATP-hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for the specific kinase to ensure competitive benchmarking). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mixture (containing EDTA to chelate Mg²⁺ and the Europium-labeled antibody).

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio.

Protocol B: Sulforhodamine B (SRB) Anti-Proliferative Assay

Causality & Rationale: When benchmarking PI3K/mTOR pathway inhibitors, standard metabolic assays like MTT or CellTiter-Glo can be highly misleading. PI3K inhibitors directly downregulate cellular metabolism and ATP production before actually halting proliferation, leading to artificially inflated potency readouts. The SRB assay measures total cellular protein mass, providing a direct, metabolism-independent quantification of cell proliferation[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HUVEC cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the pyrrolo-triazine derivatives (0.1 nM to 10 µM) for 72 hours.

  • Fixation: Without removing the media, gently add cold 50% trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour to fix cellular proteins to the plate.

  • Staining: Wash plates 4 times with distilled water and air dry. Add 0.4% SRB solution (in 1% acetic acid) and incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing 4 times with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Readout: Measure optical density (OD) at 515 nm. Calculate GI₅₀ using a 4-parameter logistic curve fit.

Conclusion

Derivatives originating from the ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate scaffold offer a highly versatile and potent alternative to traditional quinazoline and pyrimidine-based kinase inhibitors. As demonstrated by the benchmarking data, these compounds achieve nanomolar efficacy against critical oncology targets like PI3Kδ and VEGFR-2, often outperforming or matching the clinical benchmarks Idelalisib and Sorafenib. For drug developers, utilizing orthogonal, artifact-free screening workflows (TR-FRET combined with SRB assays) is critical to accurately mapping the structure-activity relationship (SAR) of this privileged chemotype.

References

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives. ResearchGate. Available at:[Link]

  • Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Lan-Ying Qin's research works (PI3Kδ Inhibitors). ResearchGate. Available at:[Link]

Sources

Validation

Pyrrolo[2,1-f][1,2,4]triazine as a Privileged Scaffold: SAR Comparison Guide for Kinase and Viral Polymerase Inhibition

The pyrrolo[2,1-f][1,2,4]triazine ring system is a highly versatile, privileged bicyclic heterocycle in modern medicinal chemistry[1]. Characterized by a bridgehead nitrogen and an electron-rich pyrrole fused to an elect...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolo[2,1-f][1,2,4]triazine ring system is a highly versatile, privileged bicyclic heterocycle in modern medicinal chemistry[1]. Characterized by a bridgehead nitrogen and an electron-rich pyrrole fused to an electron-deficient triazine, this scaffold serves as an exceptional bioisostere for both the quinazoline core (in targeted kinase inhibitors) and the purine base (in antiviral nucleoside analogs)[1][2].

This guide objectively compares the structure-activity relationship (SAR) of pyrrolo[2,1-f][1,2,4]triazine analogs against traditional alternatives. By analyzing the causality behind experimental choices, we provide actionable insights and self-validating protocols for drug development professionals.

Part 1: Kinase Inhibition (Pyrrolotriazine vs. Quinazoline)

Mechanistic Causality in Scaffold Hopping

The quinazoline scaffold is a staple in the design of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors[2]. However, quinazolines often suffer from poor aqueous solubility and susceptibility to resistance mutations.

Replacing the quinazoline core with a pyrrolo[2,1-f][1,2,4]triazine nucleus alters the electron density and steric profile of the molecule[2]. The triazine nitrogen atoms maintain critical hydrogen-bonding interactions with the kinase hinge region (mimicking N1 and N3 of quinazoline), while the pyrrole ring provides a unique vector for substitution that can improve solubility and kinase selectivity[1][2].

SAR Data Comparison

When evaluating EGFR inhibition, attaching a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolo[2,1-f][1,2,4]triazine template yields biochemical potency that rivals or exceeds traditional quinazoline analogs[2].

Table 1: SAR Comparison of EGFR Kinase Inhibitors

ScaffoldC-4 SubstituentEGFR IC₅₀ (nM)Cellular Proliferation IC₅₀ (nM)Scaffold Advantage
Quinazoline (Reference)3-chloro-4-fluoroaniline2.550Established hinge binder
Pyrrolo[2,1-f][1,2,4]triazine 3-chloro-4-fluoroaniline1.835Improved solubility profile
Pyrrolo[2,1-f][1,2,4]triazine 3-bromoaniline12.0150Reduced steric bulk
Self-Validating Protocol: Radiometric Kinase Assay

To objectively evaluate the SAR of these analogs, a radiometric assay is preferred over fluorescence-based methods to eliminate false positives caused by the auto-fluorescence of heterocyclic libraries.

Step-by-Step Methodology:

  • Preparation: Dilute pyrrolotriazine analogs in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration <1%).

  • Incubation: Add recombinant EGFR kinase domain, peptide substrate, and [γ-³³P]ATP. Causality: Using a radioactive tracer ensures that the readout is a direct measurement of phosphorylation, unaffected by compound optical properties.

  • Quench & Capture: After 60 minutes at room temperature, quench the reaction with phosphoric acid and transfer to a filter plate to capture the radiolabeled peptide.

  • Validation (The Self-Validating Step): Calculate the Z'-factor using a known reference inhibitor (e.g., Gefitinib) as the positive control and DMSO as the negative control. A Z'-factor > 0.5 validates the plate's integrity, ensuring the IC₅₀ values derived from the dose-response curve are highly trustworthy.

G Step1 1. Compound Library Pyrrolotriazine Analogs Step2 2. Kinase Incubation Target + ATP + Substrate Step1->Step2 Step3 3. Quench & Detection Radiometric Readout Step2->Step3 Step4 4. Data Validation Z'-factor & IC50 Step3->Step4

Caption: Self-validating experimental workflow for evaluating kinase inhibitor SAR.

Part 2: Antiviral C-Nucleosides (Pyrrolotriazine vs. N-Linked Purines)

Mechanistic Causality in Viral Polymerase Targeting

Traditional N-nucleosides (where the nucleobase is linked to the ribose sugar via a nitrogen atom) are highly susceptible to enzymatic cleavage by host nucleosidases, leading to rapid in vivo degradation.

The pyrrolo[2,1-f][1,2,4]triazine core allows for the synthesis of C-nucleosides (such as the core of Remdesivir/GS-441524)[3]. The carbon-carbon glycosidic bond is completely resistant to nucleosidase cleavage[3]. Furthermore, SAR studies revealed that a 1'-cyano (1'-CN) substitution on the ribose ring is critical[3]. Causality: The 1'-CN group introduces specific steric bulk that is accommodated by the viral RNA-dependent RNA polymerase (RdRp) but severely clashes with the active site of host polymerases (like mitochondrial DNA polymerase γ), ensuring high antiviral selectivity and low toxicity[3].

SAR Data Comparison

The table below demonstrates how the combination of the pyrrolotriazine core and the 1'-CN substitution optimizes the therapeutic window against RNA viruses (e.g., EBOV, SARS-CoV-2)[3].

Table 2: SAR Comparison of Antiviral Nucleoside Analogs

Scaffold TypeRibose 1'-SubstitutionLinkage TypeViral EC₅₀ (µM)Host CC₅₀ (µM)Selectivity Index (SI)
Purine (Reference)1'-HN-linked>50>50N/A
Pyrrolo[2,1-f][1,2,4]triazine 1'-HC-linked12.5>100>8
Pyrrolo[2,1-f][1,2,4]triazine 1'-CNC-linked0.08>100>1250
Self-Validating Protocol: Cell-Based Antiviral Efficacy & Cytotoxicity

Measuring antiviral efficacy (EC₅₀) in isolation is a flawed paradigm; a compound that kills the host cell will artificially appear to inhibit viral replication. Therefore, a dual-readout system is required.

Step-by-Step Methodology:

  • Cell Seeding & Infection: Seed target cells (e.g., Vero E6 or Huh7) in 96-well plates. Infect with the target RNA virus at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Treatment: Add serial dilutions of the pyrrolotriazine ProTide analogs.

  • Efficacy Readout (EC₅₀): At 48 hours post-infection, quantify viral RNA reduction using RT-qPCR targeting the viral nucleocapsid gene.

  • Cytotoxicity Readout (CC₅₀): In a parallel, uninfected plate treated with the exact same compound concentrations, measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Validation (The Self-Validating Step): Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI < 10 invalidates the compound as a specific antiviral, flagging it as a general cytotoxin. The 1'-CN pyrrolotriazine analogs consistently self-validate with SI values > 1000[3].

G ProTide ProTide (Remdesivir) Pyrrolotriazine Core Esterase Esterase/CatA Cleavage ProTide->Esterase Monophosphate Monophosphate (GS-704277) Esterase->Monophosphate Kinases Host Kinases Phosphorylation Monophosphate->Kinases Triphosphate Active Triphosphate (GS-443902) Kinases->Triphosphate RdRp Viral RdRp Chain Termination Triphosphate->RdRp Competes with ATP

Caption: Intracellular bioactivation pathway of pyrrolo[2,1-f][1,2,4]triazine C-nucleoside ProTides.

References

  • Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: PMC (PubMed Central) URL:[Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors Source: PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate proper disposal procedures

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Advanced Laboratory Handling and Disposal Protocol As drug development accelerates, the handling of novel pharmaceutical intermediates like Ethyl pyrrolo[2,1-f][1,2,4]tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Advanced Laboratory Handling and Disposal Protocol

As drug development accelerates, the handling of novel pharmaceutical intermediates like Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8) requires rigorous, scientifically grounded safety protocols. Because this compound is frequently utilized as a building block in the synthesis of kinase inhibitors and antiviral nucleoside analogs[1], it often lacks the exhaustive toxicological profiling of commercialized drugs.

In accordance with the National Research Council’s Prudent Practices in the Laboratory[2], all novel R&D chemicals must be treated as hazardous. This guide provides a self-validating, step-by-step operational framework for the safe handling and permanent disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[3].

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, laboratory personnel must understand the physicochemical nature of the waste. Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate features a nitrogen-rich heterocyclic core and an ester functional group.

Mechanistic Insight: The pyrrolotriazine core is highly stable and potentially biorefractory. If introduced into municipal wastewater, it can resist standard microbial degradation processes, leading to aquatic accumulation[4]. Furthermore, the ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which can alter its solubility profile and reactivity in mixed waste streams.

Table 1: Chemical Properties & Waste Stream Compatibility

Property / ParameterSpecification / Operational Guideline
Chemical Name Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
CAS Number 1356016-44-8[1]
Physical State Solid (Powder/Crystalline)
Primary Hazard Class Uncharacterized R&D Intermediate (Treat as Target Organ Toxicant / Aquatic Hazard)
Aqueous Compatibility STRICTLY PROHIBITED. Do not dispose of in sinks or floor drains[4].
Solvent Compatibility Compatible with standard organic waste streams (Halogenated or Non-Halogenated, depending on the reaction solvent).
Destruction Method High-Temperature Incineration via EPA-Approved TSDF[3].

Standard Operating Procedure (SOP): Disposal Workflow

The following protocol outlines the mandatory steps for disposing of Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. Every step is designed to prevent environmental release and ensure compliance with the EPA’s 2019 Final Rule on Management Standards for Hazardous Waste Pharmaceuticals, which strictly prohibits the sewering of such compounds[4][5].

Phase 1: Point-of-Generation Segregation

Causality: Segregation at the source prevents dangerous exothermic cross-reactions and minimizes the volume of multihazardous waste, a core principle of green chemistry[2].

  • Identify the Waste Matrix: Determine if the compound is in a solid state (e.g., pure powder, contaminated weigh boats, filter paper) or dissolved in a liquid solvent (e.g., reaction mother liquor, chromatography fractions).

  • Liquid Waste Routing: If dissolved, identify the primary solvent. Route to the Halogenated waste carboy if the solvent contains halogens (e.g., Dichloromethane, Chloroform). Route to the Non-Halogenated carboy if dissolved in solvents like Ethyl Acetate, Methanol, or DMSO.

  • Solid Waste Routing: Place pure solid waste and heavily contaminated consumables into a designated, puncture-proof solid hazardous waste container lined with a compatible polymer bag (e.g., heavy-duty polyethylene).

Phase 2: Satellite Accumulation Area (SAA) Management

Causality: Proper SAA management prevents vapor accumulation and contains accidental spills before they can reach floor drains[2].

  • Containerization: Ensure all waste containers are constructed of high-density polyethylene (HDPE) or glass. Do not use metal containers, as trace acidic byproducts from synthesis could induce corrosion.

  • Labeling: Affix a RCRA-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the primary constituents (e.g., "Hazardous Waste: Ethyl Acetate, Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate").

  • Secondary Containment: Place all waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

Phase 3: Final Destruction (Incineration)

Causality: High-temperature incineration is the only reliable method to completely cleave the robust carbon-nitrogen bonds of the pyrrolotriazine ring, converting the compound into simple, scrubbable gases (CO2, H2O, NOx) rather than persistent environmental pollutants[6].

  • Transfer to Main Accumulation Area: Once an SAA container is full, securely cap it and transfer it to the facility's Central Accumulation Area (CAA) within 3 days.

  • Manifesting: Work with your Environmental Health and Safety (EHS) officer to manifest the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

Waste Routing Decision Matrix

To streamline laboratory operations and prevent improper disposal, follow the logical workflow diagram below when handling this compound.

WasteRouting Start Generation of Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Waste CheckState Determine Physical State of the Waste Start->CheckState Solid Solid Waste (Powder, Contaminated Consumables) CheckState->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) CheckState->Liquid SolidBin Double-bagged / Puncture-proof Solid Hazardous Waste Bin Solid->SolidBin CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Liquid->CheckHalogen SAA Satellite Accumulation Area (SAA) Secondary Containment SolidBin->SAA Halogenated Halogenated Liquid Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Liquid Waste Stream CheckHalogen->NonHalogenated No Halogenated->SAA NonHalogenated->SAA TSDF EPA-Approved TSDF (High-Temperature Incineration) SAA->TSDF Max 90/180 Days per RCRA

Caption: Decision matrix for the segregation and disposal routing of Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Donning: Responders must wear appropriate PPE, including nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill involves a highly volatile solvent matrix, a chemical fume hood sash should be lowered, or a half-mask respirator may be required depending on the volume.

  • Containment (Liquid Spills): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection (Solid Spills): Gently sweep up solid powders using a static-free brush and dustpan to minimize aerosolization. Do not dry-sweep vigorously.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water.

  • Disposal of Spill Materials: Treat all cleanup materials (absorbents, gloves, paper towels) as hazardous waste and route them to the Solid Hazardous Waste Bin as outlined in Phase 1[6].

References

  • LookChem Database. "ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS NO.1356016-44-8." LookChem. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals." Federal Register, 2015/2019. Available at:[Link]

  • Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule." August 2024. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Waste & Debris Fact Sheets: Pharmaceuticals." August 2024. Available at:[Link]

  • Beveridge & Diamond PC. "EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes." January 2019. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

The handling of Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8)[1] requires a rigorous, scientifically grounded approach to laboratory safety. As a critical regulatory starting material and intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-44-8)[1] requires a rigorous, scientifically grounded approach to laboratory safety. As a critical regulatory starting material and intermediate in the synthesis of C-nucleoside analogs—most notably the broad-spectrum antiviral Remdesivir (Veklury)[2][3] and various experimental therapeutics for RNA viruses like Norovirus and Ebola[4][5]—this compound presents unique operational challenges.

Because it is an active pharmaceutical intermediate (API) precursor, its chronic toxicological profile is often treated under stringent Occupational Exposure Banding (OEB) protocols. The presence of the ester group enhances the molecule's lipophilicity compared to the bare pyrrolotriazine core, significantly increasing the risk of dermal penetration and systemic absorption.

This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the structural causality of the hazard. The pyrrolo[2,1-f][1,2,4]triazine scaffold is a unique nitrogen-rich bicyclic azaheterocycle[6].

  • Dermal/Ocular Hazard: The heteroaromatic nitrogens can act as hydrogen bond acceptors, causing severe irritation to mucous membranes and the cornea.

  • Inhalation Hazard: As a crystalline solid, it is prone to static cling and micro-aerosolization. Inhalation of these micro-particles can lead to respiratory sensitization.

  • Chemical Reactivity: During synthesis, this compound is frequently dissolved in highly penetrating polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM)[3]. These solvents act as carriers, rapidly transporting the dissolved intermediate through standard latex or thin nitrile gloves directly into the bloodstream.

HazardMitigation cluster_exposure Exposure Routes cluster_mitigation Engineering & PPE Controls C Ethyl pyrrolo[2,1-f] [1,2,4]triazine-7-carboxylate Inhal Inhalation (Aerosolized Powder) C->Inhal Derm Dermal (Solvent-Carrier Penetration) C->Derm Ocul Ocular (Crystalline Dust) C->Ocul Hood Class IIB Fume Hood (>100 fpm) Inhal->Hood Glove Double Nitrile/Neoprene (>0.4mm outer) Derm->Glove Goggle ANSI Z87.1 Goggles + Face Shield Ocul->Goggle Safe Zero-Exposure Operational State Hood->Safe Glove->Safe Goggle->Safe

Hazard exposure routes and corresponding mitigation strategies for pyrrolotriazine handling.

Comprehensive PPE Specifications (The "Armor")

Do not rely on standard laboratory PPE. The lipophilic nature of the ethyl ester derivative demands a reinforced barrier system. The following table summarizes the quantitative specifications and the mechanistic justification for each PPE component.

Table 1: PPE Specifications and Chemical Resistance Data

PPE CategorySpecificationJustification (Causality)Replacement Cycle
Gloves (Inner) Nitrile, 0.11 mm thicknessProvides tactile sensitivity for delicate weighing; acts as a base barrier against the ester's lipophilicity.Every 2 hours or immediately post-contamination.
Gloves (Outer) Neoprene or Heavy Nitrile, 0.4 mmServes as a heavy-duty barrier against carrier solvents (DMF, DCM) used in C-nucleoside synthesis.Immediately upon chemical contact or solvent splash.
Eye Protection ANSI Z87.1 Splash GogglesSnug fit prevents ocular absorption of fine, statically-charged crystalline dust.Daily cleaning; replace immediately if scratched.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk when handled alongside reactive reagents (e.g., formamidine acetate)[2].Weekly laundering by a specialized chemical service.
Respiratory N95 / P100 Particulate MaskRequired as a secondary defense if weighing operations cause micro-aerosolization outside of optimal airflow.Discard after a single use.

Self-Validating Operational Workflows

To ensure trustworthiness, every procedure must be self-validating. A protocol is only effective if the operator can immediately verify its success or failure.

Protocol A: Zero-Exposure Weighing and Transfer

Objective: Transfer the solid compound without aerosolizing the crystalline powder. Causality: The powder is highly susceptible to static charge. Static repulsion causes micro-aerosolization, leading to inhalation exposure and contamination of the analytical balance.

  • Environmental Isolation: Ensure the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

    • Validation Step: Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward at a steady 45-degree angle.

  • Static Neutralization: Pass an anti-static ionizer gun over the analytical balance and the PTFE weigh boat for 10 seconds.

    • Validation Step: The weigh boat should rest completely flat and not cling to the balance draft shield or your gloves.

  • Transfer: Using a grounded, stainless-steel or static-dissipative polymeric spatula, transfer the required mass of Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate.

  • Seal and Decontaminate: Seal the primary chemical container immediately. Wipe the exterior of the container and the spatula with a Kimwipe dampened with 70% isopropanol before removing them from the hood.

    • Validation Step: Visually inspect the Kimwipe under good lighting; there should be zero visible crystalline residue.

Workflow Start 1. Pre-Operation: Verify Fume Hood (>80 fpm) Weigh 2. Weighing: Apply Anti-Static Ionizer Start->Weigh Transfer 3. Transfer: Use Dissipative Spatula Weigh->Transfer React 4. Reaction Setup: Dissolve in Carrier Solvent Transfer->React Spill Spill or Aerosol Event Detected? React->Spill Clean Decontaminate: Isopropanol Wipe-Down Spill->Clean Yes Dispose Waste Segregation: Seal in Secondary Container Spill->Dispose No Clean->Dispose

Standard operating procedure and spill response workflow for pyrrolotriazine derivatives.

Waste Management and Disposal Plan

Because Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is an API intermediate, its disposal must comply with strict environmental regulations to prevent active pharmacophores from entering the water supply.

Step-by-Step Disposal Procedure:
  • Solid Waste Segregation: All contaminated PPE (inner gloves, masks), Kimwipes, and empty weigh boats must be placed in a dedicated, double-lined solid waste container. Do not mix this with general lab trash. Label the bin explicitly: "Toxic Organic Solid Waste: Contains Pyrrolotriazine Derivatives."

  • Liquid Waste Segregation (Solvent Dependent):

    • Halogenated: If the compound was dissolved in Dichloromethane (DCM) or Chloroform during the synthesis of the C-nucleoside, dispose of the liquid in the Halogenated Organic Waste carboy.

    • Non-Halogenated: If dissolved in DMF, DMSO, or Ethanol, dispose of it in the Non-Halogenated Organic Waste carboy.

  • Chemical Quenching (If Applicable): If the compound is mixed with reactive synthetic precursors (e.g., chloramine or phosphoryl chloride used in earlier steps of Remdesivir synthesis[2]), ensure the reaction is fully quenched with ice-water slowly at 0 °C before transferring to the waste carboy to prevent exothermic runaway.

  • Secondary Containment: Always store liquid waste carboys in secondary high-density polyethylene (HDPE) containment trays to capture catastrophic leaks.

References

  • "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir" - Organic Process Research & Development.[Link]

  • "Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances" - ACS Omega / NIH.[Link]

  • "Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides" - ResearchGate.[Link]

  • "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies" - MDPI.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Reactant of Route 2
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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